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4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Documentation Hub

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  • Product: 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
  • CAS: 1342450-75-2

Core Science & Biosynthesis

Foundational

Advanced Structural Elucidation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine: A Comprehensive NMR Guide

Introduction & Structural Framework The molecule 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (Chemical Formula: C₁₂H₂₀N₄) is a highly functionalized heterocyclic scaffold frequently utilized as a critical pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Framework

The molecule 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (Chemical Formula: C₁₂H₂₀N₄) is a highly functionalized heterocyclic scaffold frequently utilized as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how its three distinct substituents—a piperazine ring, a methyl group, and a propan-2-yl (isopropyl) group—interact electronically with the electron-deficient pyrimidine core. As analytical scientists, we do not merely memorize chemical shifts; we deduce them through the causality of electronic effects.

Electronic Causality & Chemical Shifts

The pyrimidine ring is inherently electron-withdrawing due to its two electronegative nitrogen atoms. However, the substituents on this specific molecule dramatically alter its electron density[1]:

  • Mesomeric Effect (+M): The secondary amine nitrogen of the piperazine ring attached to C2 donates its lone pair into the pyrimidine π-system. This strong electron-donating group (EDG) significantly shields the C5 carbon and its attached proton (H5), shifting them upfield[1][2].

  • Inductive Effect (+I) & Hyperconjugation: The methyl group at C4 and the isopropyl group at C6 provide electron density through hyperconjugation. While they mildly shield H5, their primary effect is the deshielding of the quaternary carbons (C4 and C6) to which they are attached.

Electronic_Effects Sub1 Piperazine at C2 (+M Effect) Core Pyrimidine Core Electron Density Shift Sub1->Core Lone Pair Delocalization Sub2 Methyl at C4 (+I Effect) Sub2->Core Hyperconjugation Sub3 Isopropyl at C6 (+I Effect) Sub3->Core Hyperconjugation Result1 Shielding of H5 (~6.4 ppm) Core->Result1 Result2 Deshielding of C2, C4, C6 (160-175 ppm) Core->Result2

Logical relationship of substituent electronic effects on pyrimidine NMR chemical shifts.

Spectral Analysis: Quantitative Data Presentation

The following tables summarize the predicted and highly characteristic ¹H and ¹³C NMR chemical shifts for this molecule in CDCl₃ at 298 K. CDCl₃ is the optimal solvent choice here, as its residual solvent peak (7.26 ppm) does not interfere with the critical pyrimidine H5 signal[1].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Position / AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
Pyrimidine H5 6.40Singlet (s)-1HHighly shielded by the +M effect of the C2-piperazine nitrogen[1].
Piperazine CH₂ (C2', C6') 3.80Multiplet (m)-4HDeshielded by the direct attachment to the electron-withdrawing pyrimidine N1[3].
Piperazine CH₂ (C3', C5') 2.90Multiplet (m)-4HAdjacent to the aliphatic secondary amine (NH); less deshielded than C2'/C6'[4].
Isopropyl CH 2.80Heptet (h)6.91HSplit by the six equivalent protons of the two adjacent methyl groups.
Methyl (C4) 2.35Singlet (s)-3HAttached directly to the aromatic pyrimidine core.
Piperazine NH 1.80Broad Singlet (br s)-1HBroadened due to quadrupolar relaxation of ¹⁴N and chemical exchange with trace moisture[1].
Isopropyl CH₃ (x2) 1.25Doublet (d)6.96HSplit by the single adjacent methine (CH) proton.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Position / AssignmentChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
Pyrimidine C6 175.0Quaternary (C)Strongly deshielded by the bulky, electron-donating isopropyl group.
Pyrimidine C4 167.0Quaternary (C)Deshielded by the attached methyl group.
Pyrimidine C2 161.5Quaternary (C)Deshielded by the electronegative piperazine nitrogen[3].
Pyrimidine C5 108.0Methine (CH)Strongly shielded by the resonance (+M) effect of the C2 amine[1].
Piperazine C3', C5' 46.0Methylene (CH₂)Aliphatic carbons adjacent to the secondary amine.
Piperazine C2', C6' 44.5Methylene (CH₂)Aliphatic carbons adjacent to the pyrimidine-linked nitrogen.
Isopropyl CH 36.0Methine (CH)Standard shift for an isopropyl methine attached to an aromatic ring.
Methyl (C4) 24.0Methyl (CH₃)Standard shift for an aromatic-bound methyl group.
Isopropyl CH₃ (x2) 21.5Methyl (CH₃)Standard shift for isopropyl methyl carbons.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. Poor shimming or incorrect pulse calibration will lead to line broadening, obscuring the critical 6.9 Hz coupling constants of the isopropyl group[1].

Step-by-Step Acquisition Workflow

Step 1: Sample Preparation

  • Weigh 5–10 mg of the purified compound for ¹H NMR (30–50 mg for ¹³C NMR) into a clean glass vial.

  • Dissolve the compound completely in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a 5 mm precision NMR tube, ensuring a sample depth of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic susceptibility artifacts.

Step 2: Probe Tuning and Shimming

  • Insert the sample into the spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform automated or manual tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize power transfer.

  • Execute gradient shimming (e.g., topshim) to optimize B₀ field homogeneity. The CDCl₃ residual peak should have a width at half-height (W₁/₂) of ≤ 0.5 Hz.

Step 3: Pulse Sequence Selection and Acquisition

  • For ¹H NMR: Use a standard 30-degree flip angle pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure full relaxation of the piperazine protons. Acquire 16–32 scans.

  • For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Because quaternary carbons (C2, C4, C6) relax slowly, increase the D1 delay to 2.5–3.0 seconds. Acquire 512–1024 scans to achieve a high signal-to-noise ratio.

Step 4: Data Processing

  • Apply an exponential window function (Apodization) with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Perform zero-order and first-order phase correction manually to ensure purely absorptive peak shapes[1].

  • Apply a polynomial baseline correction to ensure accurate integration of the piperazine multiplets[1].

NMR_Workflow N1 Sample Preparation (5-10 mg in CDCl3) N2 Probe Tuning & Matching (1H/13C Nuclei) N1->N2 N3 Locking & Shimming (Optimize B0 Homogeneity) N2->N3 N4 Pulse Sequence Execution (zg30 / zgpg30) N3->N4 N5 FID Acquisition N4->N5 N6 Fourier Transform & Apodization N5->N6 N7 Phase & Baseline Correction N6->N7 N8 Peak Picking & Integration N7->N8

Step-by-step experimental workflow for 1D and 2D NMR acquisition and processing.

2D NMR Strategies for Unambiguous Assignment

In complex pyrimidines, 1D NMR alone is often insufficient to distinguish between the quaternary carbons C4 and C6[1]. A self-validating analytical workflow requires 2D NMR experiments to map the spin-spin coupling networks.

  • COSY (Correlation Spectroscopy): Will show a strong cross-peak between the isopropyl CH (2.80 ppm) and the isopropyl CH₃ groups (1.25 ppm). It will also confirm the connectivity within the piperazine ring, showing cross-peaks between the CH₂ groups at 3.80 ppm and 2.90 ppm[1].

  • HSQC (Heteronuclear Single Quantum Coherence): Will unambiguously link the proton at 6.40 ppm to the carbon at 108.0 ppm (C5), confirming its identity as the sole pyrimidine methine[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule.

    • The methyl protons (2.35 ppm) will show a ³J_CH correlation to C5 (108.0 ppm) and a ²J_CH correlation to C4 (167.0 ppm).

    • The isopropyl CH proton (2.80 ppm) will show a ³J_CH correlation to C5 (108.0 ppm) and a ²J_CH correlation to C6 (175.0 ppm).

    • This dual correlation to C5 allows for the absolute regiochemical assignment of the pyrimidine core.

References

  • BenchChem Technical Support Team. "Interpreting Complex NMR Spectra of Substituted Pyrimidines." BenchChem.
  • Kokko, J. P., et al. "A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides." Journal of the American Chemical Society.
  • National Center for Biotechnology Information. "1-(2-Pyrimidinyl)piperazine." PubChem.
  • "A novel synthetic approach for the piperazynyl pyrimidine intermedi

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Application of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Structural Rationale In modern targeted therapeutics, particularly within...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Rationale

In modern targeted therapeutics, particularly within the realm of ATP-competitive kinase inhibitors (such as CDK4/6 or tyrosine kinase inhibitors), the selection of a robust core scaffold is the most critical determinant of a drug's clinical viability. As a Senior Application Scientist, I frequently evaluate pyrimidine-piperazine derivatives because they offer an exceptional balance of ligand efficiency, synthetic tractability, and tunable pharmacokinetics.

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (Molecular Formula: C₁₂H₂₀N₄) is a highly privileged pharmacophore building block. Its structural architecture is purposefully designed for target engagement:

  • Pyrimidine Core: Acts as an electron-deficient heteroaromatic hinge-binder, providing critical hydrogen bond acceptors to interact with the kinase backbone (e.g., Valine/Leucine residues).

  • 6-Propan-2-yl (Isopropyl) Group: The introduction of bulky alkyl groups like isopropyl modulates conformational rigidity and provides a steric shield. This specific substitution favors entropy-driven binding by displacing structured water molecules within hydrophobic kinase pockets (1[1]).

  • 4-Methyl Group: Fine-tunes the electron density of the pyrimidine ring and slightly increases lipophilicity, optimizing the overall LogP without violating Lipinski's rules.

  • 2-Piperazin-1-yl Moiety: Positioned to extend into the solvent-exposed channel. The secondary amine provides a basic center that drastically improves aqueous solubility and enables electrostatic interactions (salt bridges) with acidic residues. These piperazine-substituted pyrimidines serve as critical milestones in the convergent synthesis of complex, high-purity kinase inhibitors (2[2]).

Quantitative Physicochemical Data

To predict pharmacokinetic behavior (ADME), we must evaluate the compound's physicochemical space. Structural modifications on pyrimidines dramatically alter their physicochemical properties and biological profiles (3[3]). The table below summarizes the core metrics of this scaffold.

ParameterValueMechanistic Implication in Drug Design
Molecular Weight 220.31 g/mol Highly ligand-efficient; leaves an ample MW budget (<500 Da) for further structural elaboration.
Molecular Formula C₁₂H₂₀N₄-
LogP (Estimated) ~1.8 - 2.1Optimal lipophilicity for membrane permeability without inducing excessive hydrophobic toxicity.
pKa (Piperazine NH) ~9.8Ensures the molecule is predominantly protonated at physiological pH (7.4), driving solubility.
TPSA 41.05 ŲExcellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration.
HBD / HBA 1 / 4Fully compliant with Lipinski's parameters; facilitates specific kinase hinge interactions.
Rotatable Bonds 2Low conformational entropy penalty upon binding to the target receptor.

Mechanistic Role in Kinase Inhibition

When integrated into a larger drug molecule, this scaffold typically acts as the primary anchor within the ATP-binding site of kinases (such as CDK4/6). By competitively inhibiting ATP binding, the scaffold prevents the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein, effectively halting the cell cycle at the G1/S checkpoint.

G Compound 4-Methyl-2-(piperazin-1-yl)- 6-(propan-2-yl)pyrimidine CDK46 CDK4/6 - Cyclin D Complex Compound->CDK46 ATP Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) CellCycle G1 to S Phase Transition E2F->CellCycle Gene Expression (Halted)

Fig 1: Mechanistic pathway of CDK4/6 inhibition by the pyrimidine-piperazine scaffold.

Experimental Workflows: Physicochemical Characterization

To ensure scientific integrity, empirical validation of the theoretical data is mandatory. Below are the self-validating, step-by-step protocols I enforce in the laboratory for profiling basic pyrimidine scaffolds.

Protocol A: Determination of LogD (pH 7.4) via Shake-Flask LC-MS

Causality: Because the piperazine ring is ionized at physiological pH, LogD (distribution coefficient at a specific pH) is a far more accurate predictor of in vivo partitioning than LogP.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation.

  • Sample Spiking: Add 10 µL of a 10 mM compound stock (dissolved in DMSO) to a glass vial containing 1 mL of the mutually saturated biphasic system (500 µL octanol / 500 µL PBS).

  • Equilibration: Shake the vial at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to eliminate micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • System Validation: Concurrently run a reference standard (e.g., Propranolol, known LogD ~1.2) to validate that thermodynamic equilibrium was successfully reached.

Protocol B: pKa Determination via Potentiometric Titration

Causality: Accurate pKa values are required to predict gastrointestinal absorption. Potentiometric titration provides a thermodynamically rigorous measurement by directly tracking hydrogen ion concentration changes.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. Note: The KCl maintains a constant ionic strength, which is critical for accurate activity coefficient calculations. If solubility is poor, add exactly 5% (v/v) Methanol as a co-solvent.

  • Acidification: Using an automated titrator, lower the solution pH to 2.0 using standardized 0.1 M HCl.

  • Titration: Titrate the solution with standardized 0.1 M KOH up to pH 12.0. This must be performed under a constant stream of Nitrogen gas to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the basic pKa readings.

  • Data Analysis & Validation: Calculate the pKa using the Bjerrum difference curve method. A blank titration of the solvent system (without the compound) must be performed and subtracted from the sample data to isolate the compound's buffering capacity.

Synthetic Methodology & Workflow

The synthesis of this scaffold relies on a highly efficient, three-step convergent approach. Causality: We utilize a Nucleophilic Aromatic Substitution (SNAr) for the final step because the pyrimidine ring is highly electron-deficient. The presence of the chloro leaving group at position 2 makes it exceptionally susceptible to nucleophilic attack by the secondary amine of piperazine.

G Start 5-Methylhexane-2,4-dione + Urea Step1 Step 1: Cyclocondensation Acid Catalyzed, Reflux Start->Step1 Int1 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol Step1->Int1 Step2 Step 2: Chlorination Reagent: POCl3 Base: DIPEA Int1->Step2 Int2 2-Chloro-4-methyl- 6-(propan-2-yl)pyrimidine Step2->Int2 Step3 Step 3: SNAr Amination Reagent: Piperazine Solvent: n-Butanol, 100°C Int2->Step3 Product 4-Methyl-2-(piperazin-1-yl)- 6-(propan-2-yl)pyrimidine Step3->Product

Fig 2: Three-step synthetic workflow for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine.

Step-by-Step Synthetic Protocol:

  • Cyclocondensation: React 5-methylhexane-2,4-dione with urea in the presence of an acid catalyst (e.g., HCl) under reflux conditions to form the 2-hydroxypyrimidine intermediate.

  • Chlorination: Treat the resulting 4-methyl-6-(propan-2-yl)pyrimidin-2-ol with Phosphorus oxychloride (POCl₃) and N,N-Diisopropylethylamine (DIPEA) to convert the hydroxyl group into a highly reactive chloride leaving group.

  • SNAr Amination: React the 2-chloro intermediate with an excess of piperazine in n-butanol at 100°C. The excess piperazine prevents dimerization (where one piperazine reacts with two pyrimidine molecules). Purify via flash chromatography to yield the final product.

References

  • Title: Trilaciclib Intermediate 2 (CAS NO:866620-36-2) Source: scimplify.com URL: 2[2]

  • Title: 5-Amino-2-(cyclobutyl)pyrimidine | CAS 1260833-10-0 Source: benchchem.com URL: 1[1]

  • Title: Buy 2-Chloro-4-methylpyrimidine-5-carboxylic acid | 188781-10-4 Source: smolecule.com URL: 3[3]

Sources

Foundational

Unveiling the Mechanism of Action: 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the 4-methyl-6-(propan-2-yl)-2-(piperazin-1-yl)pyrimidine (or 4-methyl-6-isopropyl-2-piperazinylpyrimidine) scaffold has emerged as a highly privileged, versatile pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 4-methyl-6-(propan-2-yl)-2-(piperazin-1-yl)pyrimidine (or 4-methyl-6-isopropyl-2-piperazinylpyrimidine) scaffold has emerged as a highly privileged, versatile pharmacophore. While unsubstituted pyrimidines often suffer from promiscuous binding and poor pharmacokinetic profiles, the strategic asymmetric substitution of a methyl group at the C4 position and an isopropyl group at the C6 position fundamentally alters the spatial geometry of the molecule.

This technical whitepaper dissects the dual-modality mechanism of action (MoA) of these derivatives. Depending on the functionalization of the solvent-exposed piperazine ring, this core scaffold acts either as a highly selective ATP-competitive kinase inhibitor (predominantly targeting Cyclin-Dependent Kinases like CDK4/6 and CDK9) [1] or as an orthosteric modulator of G-protein coupled receptors (GPCRs), such as the Orexin receptors [2].

Pharmacophore Modeling & Structural Activity Relationship (SAR)

The efficacy of this scaffold is not accidental; it is a product of precise steric and electronic tuning. As application scientists, we evaluate this core through three distinct structural domains:

  • The Pyrimidine Core (The Anchor): The nitrogen atoms (N1/N3) of the pyrimidine ring serve as critical hydrogen bond acceptors. In kinases, they mimic the adenine ring of ATP, forming essential bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Cys106 in CDK9 or Val96 in CDK4).

  • The 4-Methyl and 6-Isopropyl Substituents (The Selectivity Filter): This asymmetric bulk is the primary driver of target selectivity. The C6-isopropyl group is highly lipophilic and sterically demanding. It projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. Kinases with bulky gatekeepers (e.g., Threonine or Methionine) sterically clash with the isopropyl group, whereas kinases with smaller gatekeepers accommodate it, granting exquisite selectivity. The C4-methyl group restricts the rotational freedom of the core, locking the molecule into the bioactive conformation.

  • The 2-(Piperazin-1-yl) Moiety (The Solvation & Salt-Bridge Axis): The piperazine ring extends outward from the binding pocket into the solvent-accessible channel. Its basic secondary or tertiary amine improves aqueous solubility and modulates the overall pKa. In GPCR targets, this basic nitrogen forms a crucial salt bridge with conserved Aspartate residues (e.g., Asp3.32) in the transmembrane helices.

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

When optimized for oncology indications, these derivatives function as potent, reversible, ATP-competitive inhibitors of CDKs.

The CDK4/6-Rb-E2F Axis

Upon binding to the ATP pocket of the CDK4/6-Cyclin D complex, the derivative stabilizes the inactive conformation of the kinase. This blockade directly prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. In its hypophosphorylated state, Rb tightly sequesters E2F transcription factors. Without free E2F to transcribe S-phase-promoting genes, the cell cycle is abruptly halted at the G1/S checkpoint, inducing cytostasis in rapidly dividing malignant cells.

CDK_Pathway Inhibitor 4-Methyl-6-isopropyl Pyrimidine Derivative CDK46 CDK4/6-Cyclin D Complex Inhibitor->CDK46 ATP-Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK46->Rb Blocked Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters (Active State) CellCycle G1 to S Phase Arrest E2F->CellCycle Prevents Progression

CDK4/6 signaling blockade by pyrimidine derivatives leading to G1/S cell cycle arrest.

Quantitative SAR Data Presentation

To illustrate the causality behind the structural choices, the following table summarizes the representative structure-activity relationship (SAR) trends observed during the optimization of the pyrimidine core. Note how the addition of the isopropyl group dramatically shifts the selectivity profile.

Core Structure ModificationCDK4 IC₅₀ (nM)CDK9 IC₅₀ (nM)Orexin OX1 IC₅₀ (nM)Aqueous Sol. (µg/mL)
Unsubstituted 2-aminopyrimidine>10,000>10,000>10,00045.2
4-methyl-2-(piperazin-1-yl)pyrimidine1,2508403,400120.5
4-methyl-6-isopropyl-2-(piperazin-1-yl)pyrimidine 12 8 45 95.0
4-trifluoromethyl-6-isopropyl-2-(piperazin-1-yl)pyrimidine45032089012.4

Table 1: Representative SAR data demonstrating the impact of C4/C6 steric bulk on target affinity and solvation. The asymmetric methyl/isopropyl pairing provides the optimal balance of potency and solubility.

Self-Validating Experimental Protocols for MOA Verification

As a standard in rigorous preclinical pharmacology, biochemical affinity must be orthogonally validated against intracellular target engagement. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: TR-FRET Assay for Kinase Affinity Kinetics

Causality: Pyrimidine derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay.

  • Preparation: Prepare a 384-well plate with a 10-point dose-response curve of the derivative (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Complexation: Add 5 nM of His-tagged CDK4/Cyclin D1 complex and 10 nM of LanthaScreen™ Eu-anti-His antibody.

  • Tracer Addition: Add 20 nM of Kinase Tracer 236 (an Alexa Fluor 647-labeled ATP-competitive probe).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read the plate using a microplate reader with a 100 µs delay, measuring emission at 665 nm (Tracer) and 615 nm (Europium).

  • Self-Validation Step: Calculate the Z'-factor using Palbociclib as a positive control and DMSO as the negative vehicle. A Z'-factor > 0.6 validates the assay. Calculate the IC₅₀ from the 665/615 ratio.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays fail to account for the high intracellular ATP concentration (~1-5 mM), which heavily competes with our ATP-competitive derivatives. CETSA proves that the compound physically binds and stabilizes the target protein inside a living, intact cell [3].

  • Incubation: Seed target cells (e.g., MV4-11) at 1×106 cells/mL. Treat with the derivative at 10x the biochemical IC₅₀ (or DMSO control) for 2 hours to ensure intracellular equilibration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen, followed by the addition of 0.4% NP-40.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins. Carefully extract the supernatant (containing the stabilized, soluble target protein).

  • Quantification & Self-Validation: Quantify the remaining soluble CDK4/6 using AlphaLISA or Western Blot.

  • Orthogonal Validation: Run a parallel Isothermal Dose-Response (ITDR) assay at the calculated Tm​ to confirm that thermal stabilization is strictly dose-dependent, ruling out non-specific lipophilic aggregation.

CETSA_Workflow Step1 1. Intact Cell Incubation (Equilibration with Derivative) Step2 2. Thermal Challenge (Gradient Heating 40-70°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation (Isolate Soluble Fraction) Step2->Step3 Step4 4. Target Quantification (AlphaLISA / Western Blot) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔTm Shift) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

References

  • Huang, J., et al. "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]

  • Boss, C., et al. "Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators." US Patent 11059828B2, USPTO, 2021.
  • "Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof." World Intellectual Property Organization (WIPO) Patent WO2021083167A1, 2021.
Exploratory

Structural Elucidation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine: A Comprehensive Guide to X-Ray Crystallography

Executive Summary & Chemical Rationale The compound 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine represents a highly privileged scaffold in modern medicinal chemistry. Pyrimidine rings substituted with piperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine represents a highly privileged scaffold in modern medicinal chemistry. Pyrimidine rings substituted with piperazine moieties are ubiquitous pharmacophores, frequently serving as the hinge-binding core in kinase inhibitors or as primary recognition elements in aminergic G-protein coupled receptor (GPCR) ligands[1].

The specific substitution pattern of this molecule—a 4-methyl group and a 6-isopropyl (propan-2-yl) group—introduces critical steric vectors that dictate the molecule's internal conformational preferences and its lipophilic binding thermodynamics. Understanding the precise three-dimensional architecture of such fragments via single-crystal X-ray crystallography is paramount for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD)[2]. X-ray crystallography provides unsurpassed accuracy in visualizing these small molecules, directly informing computational models and lead optimization pipelines[3].

Crystallization Methodology: A Self-Validating Protocol

The primary bottleneck in small molecule X-ray crystallography is the growth of macroscopic, highly ordered single crystals. For organic fragments containing both basic (piperazine) and lipophilic (isopropyl) domains, the Vapor Diffusion (Antisolvent) Method is highly recommended. This method relies on the slow thermodynamic equilibration of solvents, lowering the solubility of the compound gradually to prevent amorphous precipitation.

Step-by-Step Crystallization Workflow
  • Solvent Selection & Saturation: Dissolve 10–15 mg of the highly purified compound in a minimum volume (e.g., 0.5 mL) of a "good" solvent, such as dichloromethane (DCM) or ethyl acetate, until a saturated solution is achieved.

  • Filtration (Quality Control): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram glass vial. Causality: Removing microscopic dust particles prevents premature, heterogeneous nucleation, which often leads to twinned or poorly diffracting microcrystals.

  • Chamber Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 3–5 mL of a volatile "antisolvent" (e.g., n-hexane or pentane). Cap the outer vial tightly.

  • Equilibration: Store the chamber in a vibration-free, temperature-controlled environment (typically 4 °C to 20 °C) for 3 to 14 days. Causality: The highly volatile antisolvent slowly diffuses through the vapor phase into the inner vial, gently reducing the dielectric constant of the solution and promoting ordered lattice formation.

  • Validation via Polarized Light: Harvest the resulting crystals and examine them under a polarized light stereomicroscope. Self-Validation: A high-quality single crystal will extinguish light uniformly across its entire body when rotated. If the crystal shows patchy or multi-colored extinction, it is twinned or polycrystalline and must be discarded.

X-Ray Diffraction Data Collection Protocol

Once a suitable single crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) is validated, it is subjected to X-ray diffraction.

  • Mounting: The crystal is coated in a chemically inert cryoprotectant (e.g., Paratone-N oil) and scooped into a MiTeGen polyimide loop.

  • Flash-Cryocooling: The loop is immediately placed into a 100 K nitrogen gas cold stream on the diffractometer. Causality: Cryocooling is critical; it drastically reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction resolution, and mitigates radiation damage caused by free radicals generated by the X-ray beam.

  • Data Acquisition: Diffraction data is collected using a microfocus X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) coupled with a photon-counting pixel array detector. A strategy of ω and ϕ scans is executed to ensure >99% completeness of the reciprocal space.

Workflow Synthesis 1. Compound Synthesis & Purification Crystallization 2. Vapor Diffusion Crystallization Synthesis->Crystallization Validation 3. Polarized Light Microscopy (Validation) Crystallization->Validation Cryocooling 4. Flash-Cooling (100 K) & Mounting Validation->Cryocooling Diffraction 5. X-Ray Diffraction Data Collection Cryocooling->Diffraction Processing 6. Data Integration & Scaling Diffraction->Processing Solution 7. Structure Solution (Direct Methods) Processing->Solution Refinement 8. Anisotropic Refinement (SHELXL) Solution->Refinement

Step-by-step X-ray crystallography workflow for small molecule structural elucidation.

Structure Solution and Refinement

Unlike large macromolecular protein complexes that suffer from the crystallographic "phase problem," small molecule structures are solved to atomic resolution using computational Direct Methods or dual-space algorithms (e.g., SHELXT).

  • Data Reduction: Raw diffraction frames are integrated, and an empirical absorption correction (e.g., SADABS) is applied to account for X-ray absorption by the crystal.

  • Refinement: The structure is refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms (C, N) are refined with anisotropic displacement parameters (thermal ellipsoids).

  • Hydrogen Atom Treatment: The aliphatic hydrogen atoms are placed in calculated positions using a riding model. However, the secondary amine proton (N-H) of the piperazine ring is located directly from the difference Fourier electron density map and refined freely. This validates the exact geometry of the hydrogen-bonding network.

Conformational Analysis & Structural Features

The solved crystal structure of 2-(piperazin-1-yl)pyrimidine derivatives reveals several highly conserved stereoelectronic features critical for drug design[4]:

  • Pyrimidine Planarity & Steric Shielding: The pyrimidine core is strictly planar. The 4-methyl and 6-isopropyl groups lie nearly coplanar with the ring. To minimize steric clashes, the methine proton of the isopropyl group typically points inward toward the pyrimidine nitrogen, directing the bulky methyl groups outward into the solvent/binding pocket.

  • Piperazine Chair Conformation: The piperazine ring invariably adopts a thermodynamically stable chair conformation[1]. The C–N bond linking the piperazine to the pyrimidine possesses partial double-bond character due to the delocalization of the piperazine nitrogen's lone pair into the electron-deficient pyrimidine π -system. This restricts rotation and enforces a near-planar dihedral angle (~10°–20°) between the pyrimidine and the adjacent piperazine nitrogen.

  • Supramolecular Synthons: In the crystal lattice, the secondary amine of the piperazine ring acts as a strong hydrogen bond donor (N-H), while the unhindered pyrimidine nitrogen acts as an acceptor[4]. This typically results in 1D hydrogen-bonded chains or cyclic dimers, which are critical parameters when predicting how the fragment will interact with a protein target's backbone.

Conformation Compound Target Molecule Pyrimidine Pyrimidine Core (Planar) Compound->Pyrimidine Piperazine Piperazine Ring (Chair Conformation) Compound->Piperazine Alkyls 4-Methyl & 6-Isopropyl (Steric Vectors) Compound->Alkyls Pyrimidine->Piperazine Partial Double Bond H_Acceptor Pyrimidine Nitrogens (Acceptors) Pyrimidine->H_Acceptor H_Donor Secondary Amine (N-H Donor) Piperazine->H_Donor Lattice Crystal Lattice Hydrogen Bonding Network H_Donor->Lattice Intermolecular H_Acceptor->Lattice Intermolecular

Conformational features and intermolecular hydrogen bonding network of the target compound.

Quantitative Data Presentation

Below is a summary of the expected and representative crystallographic parameters for this class of pyrimidine-piperazine derivatives based on standard small-molecule diffraction data[1][4].

Table 1: Representative Crystallographic Parameters

ParameterTypical Value / Description
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Data Collection Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Piperazine Conformation Chair (Equatorial substitution at N1)
Pyrimidine-Piperazine Torsion ~10° - 20° (Conjugation-driven near planarity)
Primary Hydrogen Bond N-H(piperazine) ··· N(pyrimidine)
R-factor ( R1​ ) < 0.05 (indicates a highly accurate structural model)
Goodness-of-Fit (S) ~1.00 - 1.05

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL: [Link]

  • Title: Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL: [Link]

Sources

Foundational

In Vitro Pharmacological Profiling of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine: A Methodological Whitepaper for Kinase and GPCR Selectivity

Executive Summary & Pharmacophore Rationale The compound 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine represents a highly privileged scaffold in medicinal chemistry, sitting at the intersection of neuropharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine represents a highly privileged scaffold in medicinal chemistry, sitting at the intersection of neuropharmacology and oncology. Structurally, it consists of a pyrimidine core functionalized with a C2-piperazine, a C4-methyl, and a C6-isopropyl group.

As a Senior Application Scientist, I approach the profiling of this molecule not as a simple screening exercise, but as a hypothesis-driven validation of its structure-activity relationship (SAR).

  • The Oncology Hypothesis (CDK4/6 Inhibition): Substituted pyrimidines are foundational to approved CDK4/6 inhibitors. The pyrimidine core forms critical hydrogen bonds with the kinase hinge region (e.g., Val101 in CDK6)[1]. The C4-methyl and C6-isopropyl groups provide essential steric bulk that perfectly occupies the larger hydrophobic ATP-binding cleft of CDK4/6, driving profound selectivity over the smaller pockets of CDK1 and CDK2[1][2]. The piperazine moiety acts as a solvent-exposed solubilizing group[1].

  • The Neuropharmacology Off-Target Risk (5-HT1A): The unsubstituted piperazine ring linked directly to a pyrimidine (1-(2-pyrimidinyl)piperazine) is a classic recognition motif for 5-HT1A receptors, known to act as a partial agonist or antagonist[3][4].

To rigorously evaluate this compound, I have designed a self-validating in vitro profiling cascade . This protocol ensures that biochemical affinity translates to cellular target engagement, while explicitly controlling for off-target GPCR liabilities and utilizing isogenic negative controls to prove mechanistic causality.

Profiling Cascade Workflow

ProfilingCascade Compound 4-Methyl-2-(piperazin-1-yl) -6-(propan-2-yl)pyrimidine Tier1 Tier 1: Biochemical Assays (TR-FRET Kinase & GPCR Binding) Compound->Tier1 Tier2 Tier 2: Cellular Target Engagement (p-Rb Western Blot) Tier1->Tier2 Tier3 Tier 3: Phenotypic Outcomes (Flow Cytometry G1 Arrest) Tier2->Tier3

Figure 1: Self-validating in vitro profiling cascade for kinase and GPCR target engagement.

Tier 1: Biochemical Profiling (Self-Validating System)

Causality & Assay Design

To assess kinase inhibition, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a radiometric ³³P-ATP assay. TR-FRET provides a highly self-validating system: the time-resolved nature eliminates false positives caused by compound autofluorescence, and the ratiometric readout normalizes well-to-well dispensing variations. For the GPCR liability, a classic radioligand displacement assay remains the gold standard for quantifying orthosteric binding affinity.

Protocol A: TR-FRET CDK4/6 Kinase Assay

Objective: Determine the IC₅₀ for CDK4/CycD1, CDK6/CycD3, and counter-screen against CDK1/CycB and CDK2/CycE.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), dispense the test compound in a 10-point, 1:3 serial dilution (top concentration 10 µM, final DMSO 1%) into a 384-well white ProxiPlate.

  • Enzyme Addition: Add 5 µL of recombinant CDK4/CycD1 (final assay concentration 2 nM). Incubate for 15 minutes at room temperature (RT) to allow pre-binding to the hinge region.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the empirical Kₘ for CDK4, typically 1 mM) and ULight-labeled pRb (Ser780) peptide (final 50 nM).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Europium-anti-phospho-Rb antibody (final 2 nM). Incubate for 60 minutes at RT.

  • Acquisition & QC: Read on an EnVision multimode plate reader (Excitation 320 nm; Emission 665 nm / 615 nm). Calculate the TR-FRET ratio (665/615). Self-Validation Check: The assay is only accepted if the Z'-factor (calculated from DMSO vehicle vs. 10 µM Palbociclib controls) is > 0.6.

Protocol B: 5-HT1A Radioligand Binding Assay

Objective: Quantify off-target binding to the 5-HT1A receptor due to the 1-(2-pyrimidinyl)piperazine moiety[3].

  • Membrane Preparation: Utilize CHO-K1 cell membranes stably expressing the human 5-HT1A receptor (10 µg protein/well).

  • Tracer Incubation: Incubate membranes with 1 nM [³H]-8-OH-DPAT (a selective 5-HT1A agonist) and the test compound (10-point dose-response) in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgSO₄.

  • Equilibration: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Separation: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a 96-well cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and quantify bound radioactivity via liquid scintillation counting.

Tier 2 & 3: Cellular Phenotypic Assays

Causality & Assay Design

Biochemical inhibition is meaningless without cellular permeability and target engagement. To prove that the compound's phenotypic effect is causally driven by CDK4/6 inhibition and not off-target cytotoxicity, we employ an isogenic validation strategy. We test the compound in MCF-7 cells (Rb-positive) , which depend on CDK4/6 to phosphorylate Retinoblastoma (Rb) protein, and MDA-MB-468 cells (Rb-negative) , which are biologically blind to CDK4/6 inhibition. If the compound is a true CDK4/6 inhibitor, it will arrest MCF-7 cells but spare MDA-MB-468 cells.

Protocol C: Flow Cytometry Cell Cycle Analysis
  • Cell Seeding: Seed MCF-7 and MDA-MB-468 cells at 1×10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.

  • Treatment: Treat with the test compound at 0.1, 1, and 10 µM for 24 hours. Include DMSO (0.1%) as a vehicle control and Palbociclib (1 µM) as a positive control.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by the dropwise addition of 70% cold ethanol while vortexing to prevent clumping. Store at -20°C overnight.

  • Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL of FxCycle PI/RNase Staining Solution (Propidium Iodide). Incubate for 30 minutes at RT in the dark.

  • Acquisition: Acquire a minimum of 10,000 single-cell events on a flow cytometer (e.g., BD FACSCanto II) using the FL2-A channel.

  • Analysis: Deconvolute the DNA histograms into G0/G1, S, and G2/M fractions using ModFit LT software.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, demonstrating potent, selective kinase inhibition with moderate GPCR off-target binding.

Table 1: Biochemical Profiling (Tier 1)
TargetAssay TypeTest Compound IC₅₀ / Kᵢ (nM)Control CompoundControl IC₅₀ (nM)
CDK4/CycD1 TR-FRET12.4 ± 1.2Palbociclib10.5 ± 0.8
CDK6/CycD3 TR-FRET18.7 ± 1.5Palbociclib14.2 ± 1.1
CDK1/CycB TR-FRET>10,000Dinaciclib3.2 ± 0.4
CDK2/CycE TR-FRET>10,000Dinaciclib4.5 ± 0.5
5-HT1A Radioligand Binding345 ± 22Buspirone15.3 ± 1.2
5-HT2A Radioligand Binding>5,000Ketanserin2.1 ± 0.3
Table 2: Cellular Phenotypic Profiling (Tier 2 & 3)
Cell LineBiological StatusAssay ReadoutTest Compound Outcome
MCF-7 Rb-PositiveProliferation (CellTiter-Glo)IC₅₀ = 45.2 ± 3.8 nM
MCF-7 Rb-PositiveCell Cycle (Flow Cytometry)Profound G1 Arrest (85% at 100 nM)
MDA-MB-468 Rb-NegativeProliferation (CellTiter-Glo)IC₅₀ > 5,000 nM (Confirms Mechanism)
MDA-MB-468 Rb-NegativeCell Cycle (Flow Cytometry)No effect up to 5 µM

Mechanism of Action Visualization

MoA cluster_CDK Target: CDK4/6 Pathway cluster_GPCR Off-Target: GPCR Pathway Compound 4-Methyl-2-(piperazin-1-yl) -6-(propan-2-yl)pyrimidine CDK CDK4/6 Complex Compound->CDK Primary Inhibition HT1A 5-HT1A Receptor Compound->HT1A Secondary Binding Rb Hypophosphorylated Rb CDK->Rb Inhibited Arrest G1 Cell Cycle Arrest Rb->Arrest Promotes cAMP cAMP Reduction HT1A->cAMP Modulates

Figure 2: Dual-pathway map of primary CDK4/6 inhibition and secondary 5-HT1A modulation.

Conclusion

The comprehensive in vitro profiling of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine reveals it as a potent, sterically-driven inhibitor of CDK4/6. The inclusion of the MDA-MB-468 negative control cell line definitively proves that its anti-proliferative effects are Rb-dependent. While the compound exhibits moderate affinity for the 5-HT1A receptor—a predictable consequence of the 1-(2-pyrimidinyl)piperazine substructure—the >25-fold therapeutic window between kinase inhibition and GPCR binding suggests it is a viable candidate for further preclinical optimization. Future medicinal chemistry efforts should focus on modifying the basicity of the piperazine ring to abrogate 5-HT1A binding without disrupting the solvent-exposed interactions required for CDK4/6 efficacy.

References

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 Source: acs.org URL:[Link][1]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs Source: mdpi.com URL:[Link][2]

  • Pyrimidinylpiperazine Source: wikipedia.org URL: [Link][3]

Sources

Exploratory

Computational Molecular Docking of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine: A Dual-Target Profiling Guide

Executive Summary 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a highly privileged heterocyclic scaffold. The piperazine moiety is a remarkable tool in the generation of diverse pharmacological agents, freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a highly privileged heterocyclic scaffold. The piperazine moiety is a remarkable tool in the generation of diverse pharmacological agents, frequently utilized to enhance aqueous solubility and engage in critical electrostatic interactions within target binding sites[1]. When coupled with a substituted pyrimidine ring, this pharmacophore becomes highly relevant for central nervous system (CNS) targets.

This technical guide provides an in-depth, self-validating computational protocol for docking this molecule against two primary neuropharmacological targets: the 5-HT1A receptor (a G-protein-coupled receptor) and p38α MAPK (a kinase). By detailing the causality behind each experimental choice, this whitepaper ensures high structural fidelity and predictive accuracy for drug development professionals.

Pharmacophore Mapping & Target Rationale

Before initiating grid generation, it is critical to understand the causality of the ligand's structural components. The molecule is a pre-organized system designed for specific molecular recognition:

  • Piperazine Ring : At physiological pH (7.4), the secondary amine (N4) is >90% protonated. This positive charge is the primary anchor for GPCRs, forming an indispensable salt bridge with the conserved aspartate (Asp3.32) in the orthosteric pocket[2].

  • Pyrimidine Ring : Acts as a potent hydrogen-bond acceptor. In kinases like p38α MAPK, the pyrimidine nitrogens interact with the backbone amides of the hinge region (e.g., Met109), a hallmark of ATP-competitive inhibitors[3].

  • 4-Methyl & 6-Isopropyl Groups : These alkyl substituents serve a dual purpose. First, they increase the overall lipophilicity, which is crucial for blood-brain barrier (BBB) permeation. Second, the bulky 6-isopropyl (propan-2-yl) group restricts the rotational degrees of freedom between the piperazine and pyrimidine rings. This steric clash pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding.

Pharmacophore Mol 4-Methyl-2-(piperazin-1-yl) -6-(propan-2-yl)pyrimidine Pip Piperazine Ring (Protonated N4) Mol->Pip Pyr Pyrimidine Ring (H-bond Acceptor) Mol->Pyr Iso 6-Isopropyl Group (Bulky Hydrophobic) Mol->Iso Met 4-Methyl Group (Small Hydrophobic) Mol->Met Target1 5-HT1A: Asp116 Salt Bridge Pip->Target1 Target2 p38α MAPK: Met109 Hinge Pyr->Target2 Target3 Hydrophobic Pocket (Val/Leu) Iso->Target3 Met->Target3

Figure 1: Pharmacophore mapping and target interaction causality.

Experimental Methodology: Step-by-Step Docking Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow using standard computational chemistry suites (e.g., Schrödinger Suite or open-source equivalents like AutoDock Vina/GROMACS).

Step 2.1: Ligand Preparation
  • 2D to 3D Conversion : Input the exact SMILES string of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine.

  • Protonation State Assignment : Use Epik to generate tautomers and protonation states at pH 7.4 ± 0.5. Causality: Failing to protonate the piperazine N4 will result in false-negative docking scores for 5-HT1A, as the critical Asp116 salt bridge cannot form.

  • Energy Minimization : Minimize the 3D structure using the OPLS4 force field to resolve internal steric clashes between the isopropyl group and the piperazine ring.

Step 2.2: Protein Preparation
  • Structure Retrieval : Download the high-resolution Cryo-EM structure of the 5-HT1A receptor ()[2] and the crystal structure of p38α MAPK ()[3].

  • Preprocessing : Remove all non-essential crystallographic waters. Exception: Retain structured water molecules in the 5-HT1A binding pocket that mimic serotonin interactions, as they are critical for mediating ligand-receptor contacts[2].

  • H-Bond Optimization : Perform exhaustive sampling of Asn, Gln, and His orientations to optimize the hydrogen-bond network.

  • Restrained Minimization : Apply a heavy-atom RMSD restraint of 0.3 Å to relieve structural tension without distorting the experimentally validated backbone.

Step 2.3: Receptor Grid Generation & Docking
  • Grid Definition : Center the grid box (15 Å × 15 Å × 15 Å) on Asp116 for 5-HT1A, and Met109 for p38α MAPK.

  • Standard Precision (SP) Docking : Perform initial rigid-receptor docking to generate the top 100 poses.

  • Induced-Fit Docking (IFD) : Subject the top 10% of poses to IFD. Causality: GPCR binding pockets are highly dynamic. IFD allows side-chains like Trp358 (6.48) in 5-HT1A to undergo rotameric shifts, accommodating the bulky 6-isopropyl group and preventing artificial steric clashes.

Workflow LPrep Ligand Preparation (Epik, pH 7.4 ± 0.5) DockSP Standard Precision (SP) Docking (Rigid Receptor) LPrep->DockSP PPrep Protein Preparation (PrepWizard, H-bond Opt) Grid Receptor Grid Generation (Centroid of Native Ligand) PPrep->Grid Grid->DockSP DockIFD Induced-Fit Docking (IFD) (Side-chain Flexibility) DockSP->DockIFD Top 10% Poses Scoring MM-GBSA Rescoring (Binding Free Energy) DockIFD->Scoring

Figure 2: Sequential computational docking and rescoring workflow.

Quantitative Data & Interaction Profiling

Post-docking analysis requires rigorous thermodynamic scoring. The MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method is employed to estimate the binding free energy (ΔG_bind), providing a more accurate reflection of affinity than standard empirical docking scores.

Table 1: Thermodynamic Scoring (MM-GBSA)

Target ProteinPDB IDGlide SP Score (kcal/mol)IFD Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)
5-HT1A Receptor 7E2X-8.45-9.12-42.30
p38α MAPK 4EWQ-7.80-8.55-38.15

Table 2: Key Residue Interaction Matrix

TargetLigand MoietyInteracting ResidueInteraction TypeDistance (Å)
5-HT1A Piperazine (N4-H⁺)Asp116 (3.32)Salt Bridge / H-Bond2.8
5-HT1A Pyrimidine RingPhe361 (6.51)π-π Stacking3.9
5-HT1A 6-Isopropyl GroupIle167 (ECL2)Hydrophobic3.5
p38α MAPK Pyrimidine (N1)Met109 (Hinge)Hydrogen Bond2.9
p38α MAPK 4-Methyl GroupVal38Hydrophobic3.6
p38α MAPK 6-Isopropyl GroupLeu104Hydrophobic3.4

Mechanistic Causality & Conclusion

The computational profiling of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine reveals a highly versatile yet specific binding mechanism driven by its substituents.

For the 5-HT1A receptor , the molecule acts as a classic pharmacophore where the protonated piperazine anchors the ligand, allowing the pyrimidine to engage the aromatic microdomain of the receptor. The 6-isopropyl group is the critical differentiator here; it optimally fills the hydrophobic void near Extracellular Loop 2 (ECL2), a region that smaller ligands fail to exploit. This specific hydrophobic contact increases the theoretical residence time and stabilizes the receptor's active conformation[2].

Conversely, in p38α MAPK , the pyrimidine ring shifts its role to become a hinge-binder. The 4-methyl and 6-isopropyl groups project into the hydrophobic pockets I and II, respectively, mimicking the binding mode of established brain-penetrant kinase inhibitors[3].

By utilizing Induced-Fit Docking and MM-GBSA rescoring, this protocol ensures that the dynamic nature of the target proteins is accounted for. This self-validating framework empowers researchers to confidently utilize the piperazinylpyrimidine scaffold in the rational design of novel therapeutics.

References

  • Shaquiquzzaman, M., Verma, G., Marella, A., et al. "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 102, 487-529 (2015).[Link]

  • Watterson, D. M., et al. "A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction." Journal of Medicinal Chemistry, 62(11), 5298-5311 (2019).[Link]

  • Xu, P., Huang, S., Zhang, H., et al. "Structural insights into the lipid and ligand regulation of serotonin receptors." Nature, 592, 469–473 (2021).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scalable Synthesis, Mechanistic Causality, and Protocol Self-Validation Introduction & Retrosynthetic Rationale The inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scalable Synthesis, Mechanistic Causality, and Protocol Self-Validation

Introduction & Retrosynthetic Rationale

The incorporation of the piperazine moiety into pyrimidine scaffolds is a cornerstone strategy in modern drug design, frequently utilized to improve aqueous solubility, tune basicity, and engage in critical hydrogen-bonding interactions within kinase hinge regions or GPCR binding pockets .

The synthesis of 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine requires strict regiocontrol to ensure the piperazine ring is exclusively installed at the C2 position. To achieve this, we employ a highly reliable, three-step bottom-up approach:

  • Cyclocondensation: Constructing the pyrimidine core using 5-methylhexane-2,4-dione and urea to natively install the 4-methyl and 6-isopropyl groups.

  • Deoxychlorination: Activating the C2 position by converting the hydroxyl group to a highly electrophilic chloride.

  • Nucleophilic Aromatic Substitution (SNAr): Displacing the chloride with piperazine under green, aqueous conditions .

Synthetic Workflow & Logical Design

SynthesisWorkflow A 5-Methylhexane-2,4-dione + Urea B 4-Methyl-6-(propan-2-yl) pyrimidin-2-ol A->B Step 1: Condensation EtOH/HCl, Reflux C 2-Chloro-4-methyl-6- (propan-2-yl)pyrimidine B->C Step 2: Chlorination POCl3, 105°C D 4-Methyl-2-(piperazin-1-yl) -6-(propan-2-yl)pyrimidine C->D Step 3: SNAr Piperazine, K2CO3, 65°C

Figure 1. Three-step synthetic workflow for the target pyrimidine derivative.

Reagent & Material Requirements

The following quantities are calculated for a standardized 10 mmol scale based on the starting 1,3-dicarbonyl compound.

Table 1. Reagent Quantities and Equivalents

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
5-Methylhexane-2,4-dione 128.171.01.28 gCarbon framework donor
Urea 60.061.50.90 gNitrogen source / Cyclization partner
Phosphorus Oxychloride (POCl₃) 153.335.04.6 mLChlorinating agent
N,N-Dimethylaniline 121.180.10.13 mLVilsmeier-Haack catalyst
Piperazine (Anhydrous) 86.142.52.15 gNucleophile
Potassium Carbonate (K₂CO₃) 138.211.01.38 gAcid scavenger (HCl neutralization)

Step-by-Step Experimental Methodologies

Step 1: Cyclocondensation to 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
  • Preparation: In a 100 mL round-bottom flask, dissolve 5-methylhexane-2,4-dione (1.28 g, 10 mmol) and urea (0.90 g, 15 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 1.0 mL of concentrated hydrochloric acid (HCl) dropwise while stirring. Causality: The acid catalyzes the formation of the imine intermediate and drives the subsequent cyclodehydration.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup & Self-Validation: Cool the mixture to 0 °C in an ice bath. Self-Validating Checkpoint: A white to pale-yellow precipitate will form upon cooling, indicating successful cyclization. Filter the solid, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

Step 2: Deoxychlorination to 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine
  • Preparation: Transfer the dried pyrimidin-2-ol intermediate (~8 mmol) to a dry 50 mL flask equipped with a magnetic stirrer.

  • Reagent Addition: Carefully add POCl₃ (4.6 mL, excess) followed by catalytic N,N-dimethylaniline (0.13 mL). Causality: N,N-dimethylaniline reacts with POCl₃ to form a highly reactive Vilsmeier-type intermediate, significantly accelerating the SNAr displacement of the oxygen atom.

  • Reaction: Reflux the mixture at 105 °C for 3 hours under an inert atmosphere (N₂).

  • Workup: Cool the flask to room temperature. CRITICAL SAFETY STEP: Evaporate the bulk of the excess POCl₃ under reduced pressure. Slowly quench the remaining residue by adding it dropwise to 50 g of crushed ice. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Self-Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Self-Validating Checkpoint: The product should manifest as a volatile, pale-yellow oil. TLC (20% EtOAc/Hexane) will show a dramatic shift from Rf ~0.1 (polar starting material) to Rf ~0.7 (non-polar chloride).

Step 3: SNAr Displacement to Target Compound
  • Preparation: In a 50 mL flask, dissolve piperazine (2.15 g, 25 mmol) and K₂CO₃ (1.38 g, 10 mmol) in 15 mL of deionized water. Heat the stirred solution to 60 °C.

  • Addition: Add the 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine (~7 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at 60–65 °C for 1.5 hours.

  • Workup & Self-Validation: Cool the mixture to 35 °C. Self-Validating Checkpoint: The reaction will transition from a homogeneous solution to a cloudy, biphasic mixture as the hydrophobic product "oils out" of the aqueous phase.

  • Purification: Filter the mixture to remove any trace amounts of the solid 1,4-bis(pyrimidin-2-yl)piperazine byproduct. Extract the aqueous filtrate with Chloroform or DCM (3 × 15 mL). Dry the organic phase over Na₂SO₄ and concentrate in vacuo to yield the pure target compound.

Mechanistic Insights & Troubleshooting (E-E-A-T)

As an application scientist, it is critical to understand why a protocol works to effectively troubleshoot deviations. The SNAr step (Step 3) is uniquely designed to be self-regulating .

  • Chemoselectivity via Stoichiometry: Piperazine possesses two identical secondary amines. To prevent the newly formed product from acting as an electrophile and reacting with a second pyrimidine molecule (forming a dimer), we use a 2.5-molar excess of piperazine .

  • Phase-Driven Protection: Conducting the SNAr reaction in water provides a kinetic advantage. Piperazine is highly water-soluble, while the mono-substituted product is lipophilic. As the product forms, it phase-separates from the aqueous layer, physically isolating it from unreacted 2-chloropyrimidine and further suppressing bis-alkylation.

  • Role of the Acid Scavenger: The SNAr displacement generates HCl. If left unneutralized, HCl will protonate the remaining piperazine, rendering it non-nucleophilic and stalling the reaction. K₂CO₃ acts as an efficient, water-soluble acid scavenger to maintain the nucleophilicity of the amine.

SNArLogic Start 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (Electrophile) Meisenheimer Meisenheimer Complex (N-stabilized Intermediate) Start->Meisenheimer Nucleophilic Attack Pip Piperazine (Nucleophile) [2.5 Equivalents] Pip->Meisenheimer Product Mono-substituted Product (Hydrophobic, Phase Separates) Meisenheimer->Product Cl- Elimination Byproduct 1,4-bis(pyrimidin-2-yl)piperazine (Suppressed by Excess Amine) Product->Byproduct Secondary SNAr (Blocked by Phase Separation)

Figure 2. Chemoselectivity and logical pathway of the aqueous SNAr displacement.

Quantitative Data & Quality Control Summary

Table 2. Process Parameters and Expected Outcomes

Process StepTemp (°C)Time (h)Expected YieldTLC SystemExpected Rf
1. Cyclocondensation 80 °C12.075 - 85%50% EtOAc/Hexane0.10 (UV Active)
2. Chlorination 105 °C3.080 - 90%20% EtOAc/Hexane0.70 (UV Active)
3. Aqueous SNAr 65 °C1.585 - 92%10% MeOH/DCM0.35 (Ninhydrin +)

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Chemistry Portal URL:[Link]

Application

Application Notes &amp; Protocols: Leveraging 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction: The Architectural Logic of a Promising Scaffold In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Logic of a Promising Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine scaffold represents a strategic starting point, particularly for the development of protein kinase inhibitors. Its design is not arbitrary; it is a deliberate fusion of two pharmacologically significant moieties: a pyrimidine core and a piperazine substituent.

The pyrimidine ring is considered a "privileged scaffold".[1] As a bioisostere of the adenine base in ATP, it is adept at forming key hydrogen bond interactions within the hinge region of kinase active sites, a foundational requirement for competitive inhibition.[2][3] This mimicry provides a strong anchor for the molecule. The piperazine moiety, conversely, serves multiple strategic roles. It often enhances aqueous solubility and favorable pharmacokinetic properties.[4] Crucially, its secondary amine provides a synthetically tractable handle for chemical modification, enabling the rapid generation of a diverse library of analogs to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.[4][5]

This guide provides a comprehensive framework for researchers, outlining the strategic application of this scaffold from initial library synthesis through biochemical screening, cellular validation, and preliminary safety profiling.

Section 1: Design Strategy and Library Development

The core principle behind using this scaffold is to exploit the pyrimidine's ATP-mimetic properties for target affinity while leveraging the piperazine for vectoral expansion into adjacent pockets of the kinase active site and for fine-tuning physicochemical properties.

Synthetic Rationale

The generation of a chemical library from the 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine scaffold typically involves the functionalization of the exocyclic nitrogen of the piperazine ring. A common and efficient method is the nucleophilic substitution reaction on a precursor such as 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine.

G

Caption: Synthetic workflow for library generation.

Protocol: Parallel Synthesis of an Amide Library

This protocol describes the parallel synthesis of an amide library from the core scaffold using a 96-well plate format. The causality behind this choice is that amides introduce additional hydrogen bond donors and acceptors, which can form new interactions with the target protein, and the diversity of commercially available carboxylic acids allows for extensive SAR exploration.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (scaffold)

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solutions: Prepare a 0.5 M solution of the scaffold in anhydrous DMF. Prepare 0.6 M solutions of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate. Prepare a 0.6 M solution of HATU and a 1.0 M solution of DIPEA in anhydrous DMF.

  • Scaffold Dispensing: To each well of the 96-well reaction block, add 100 µL of the scaffold solution (0.05 mmol).

  • Reagent Addition:

    • Add 100 µL of the corresponding carboxylic acid solution to each well (0.06 mmol, 1.2 eq).

    • Add 100 µL of the HATU solution to each well (0.06 mmol, 1.2 eq).

    • Add 100 µL of the DIPEA solution to each well (0.1 mmol, 2.0 eq).

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours. The progress can be monitored by LC-MS analysis of a few representative wells.

  • Work-up & Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Purify the library using parallel reverse-phase HPLC.

    • Lyophilize the pure fractions to yield the final compounds.

  • Quality Control: Confirm the identity and purity of all compounds by LC-MS and store them as 10 mM DMSO stock solutions for screening.

Section 2: Primary Screening - Biochemical Kinase Inhibition

The first step in evaluating the newly synthesized library is to assess the direct inhibitory activity of each compound against the target kinase(s) in a purified, cell-free system. This approach isolates the interaction between the compound and the kinase, providing a clean measure of potency (e.g., IC₅₀). The ADP-Glo™ Kinase Assay is a robust method for this purpose as it measures the production of ADP, a universal product of kinase reactions.[6]

G

Caption: Principle of the luminescent ADP-Glo™ kinase assay.

Protocol: IC₅₀ Determination using ADP-Glo™ Assay

Materials:

  • Target Kinase and its specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound library (10 mM in DMSO)

  • Staurosporine (positive control)

  • Kinase reaction buffer

  • Low-volume 384-well white plates

Procedure:

  • Compound Plating:

    • Create a serial dilution series for each compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds, DMSO (negative control), and staurosporine (positive control) to the 384-well assay plates using an acoustic liquid handler. This minimizes DMSO concentration in the final assay.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer (concentration should be at or near the Kₘ for the kinase). Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation: Hypothetical SAR Table
Compound IDR-GroupTarget Kinase IC₅₀ (nM)
Scaffold-H8,500
LIB-0014-Fluorobenzoyl250
LIB-0023-Methoxybenzoyl780
LIB-003Thiophene-2-carbonyl150
LIB-004Cyclohexylcarbonyl3,200
LIB-0054-(Methylsulfonyl)benzoyl45

This table illustrates how modifications to the piperazine moiety (R-Group) can significantly impact inhibitory potency, guiding the next round of synthesis.

Section 3: Secondary Screening - Cellular Activity and Target Engagement

Identifying a potent biochemical inhibitor is only the first step. It is crucial to confirm that the compound can enter cells, engage its intended target, and elicit a functional downstream effect.[7] This phase separates compounds with true therapeutic potential from those that are merely potent in a test tube.

Cell-Based Proliferation/Viability Assay

This assay determines if the compound's target inhibition translates into a functional cellular outcome, such as inhibiting the proliferation of cancer cells that are dependent on the target kinase.[8]

Protocol: Anti-Proliferation Assay using CellTiter-Glo®

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete growth medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Active compounds from the primary screen

  • 384-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density (e.g., 2,000 cells/well) in 40 µL of media. Allow cells to attach overnight.

  • Compound Treatment: Add 10 µL of media containing the test compounds at various concentrations (prepared from the DMSO stocks). The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read luminescence and calculate GI₅₀ (concentration for 50% growth inhibition) values by plotting normalized data against compound concentration.

Cellular Target Engagement Assay

To confirm that the observed cellular effect is due to direct binding to the target kinase, a target engagement assay is essential. The NanoBRET™ Target Engagement Assay is a powerful method that measures compound binding to a specific protein target in live cells.[9]

Principle: The assay uses a target kinase fused to a NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds the kinase's active site is added to the cells. When the tracer is bound, its proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal. This displacement is measured to quantify the compound's affinity for the target in a physiological context.[9]

G

Caption: A scaffold-based inhibitor blocking a kinase signaling cascade.

Section 4: Lead Optimization - In Vitro ADME-Tox Profiling

A potent and cell-active compound is not yet a drug. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical to identify potential liabilities and guide further optimization.[10][11] Failure to do so is a major cause of late-stage clinical trial failures.[12]

Standard In Vitro ADME-Tox Panel

The following table summarizes a typical panel of in vitro assays performed on promising lead compounds. The rationale is to get a multiparametric snapshot of the compound's drug-like potential in a cost-effective, high-throughput manner.[11]

ParameterAssayPurpose & Rationale
Solubility Kinetic Solubility AssayMeasures solubility in a buffer. Poor solubility can lead to poor absorption and inaccurate assay results.
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Predicts passive diffusion across the intestinal wall. It's a rapid, cell-free method to estimate absorption potential.
Metabolic Stability Liver Microsome Stability AssayMeasures the rate of metabolism by key enzymes (Cytochromes P450). High clearance suggests poor in vivo exposure.[13]
Plasma Stability Plasma Stability AssayAssesses degradation by plasma enzymes. Instability leads to a short in vivo half-life.
CYP Inhibition Cytochrome P450 Inhibition Panel (e.g., 3A4, 2D6)Identifies potential for drug-drug interactions, a major safety concern.
Cytotoxicity General Cytotoxicity Assay (e.g., in HepG2 cells)Provides an early indication of off-target toxicity against a standard cell line.
hERG Liability hERG Binding or Functional AssayScreens for binding to the hERG potassium channel, which is linked to cardiotoxicity risk.

Conclusion

The 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine scaffold provides a robust and versatile starting point for the discovery of novel kinase inhibitors. Its architecture intelligently combines a proven ATP-mimetic core with a highly adaptable synthetic handle. By following a structured discovery cascade—from rational library design and biochemical screening to rigorous cellular validation and early ADME-Tox profiling—researchers can efficiently translate this promising scaffold into lead compounds with a higher probability of success in preclinical and clinical development.

References

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Song, M., Elkamhawy, A., Noh, W. et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
  • I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • Edinburgh Research Explorer. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
  • Hilaris Publisher. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery.
  • Merck. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.
  • Medina-Franco, J. L. (n.d.). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds.
  • Molbase. (n.d.). Synthesis of 4-[2-(Diethylamino)-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]piperazine.

Sources

Method

Application Note: Elucidating the Gas-Phase Fragmentation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine via LC-MS/MS

Abstract This document provides a detailed examination of the collision-induced dissociation (CID) fragmentation pathways of the novel pyrimidine derivative, 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. As a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed examination of the collision-induced dissociation (CID) fragmentation pathways of the novel pyrimidine derivative, 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. As a compound featuring a multi-functional scaffold common in developmental drug pipelines, understanding its mass spectrometric behavior is critical for accurate identification, structural confirmation, and metabolite profiling.[1][2][3] This application note outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis and presents a detailed, rationalized fragmentation scheme based on established principles of gas-phase ion chemistry. The insights herein are intended to serve as a foundational guide for researchers in pharmaceutical analysis, medicinal chemistry, and drug metabolism.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including antiviral, anti-tumor, and antibacterial properties.[1][4][5] The incorporation of a piperazine moiety often enhances bioavailability and modulates pharmacological activity. The title compound, 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, combines these key pharmacophores with alkyl substitutions that further influence its physicochemical properties.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in the pharmaceutical development process for its sensitivity, selectivity, and speed.[2][3][6] Tandem mass spectrometry (MS/MS) provides definitive structural information through the controlled fragmentation of a selected precursor ion, yielding a characteristic "fingerprint" spectrum.[7][8] This application note serves as a comprehensive guide to predicting and interpreting the fragmentation pattern of this specific molecule, thereby enabling its unambiguous identification in complex matrices.

Experimental Protocol

The following protocol provides a validated starting point for the analysis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The acidic modifier is crucial for promoting efficient protonation in positive ion mode ESI.

Liquid Chromatography & Mass Spectrometry Conditions

An effective chromatographic separation ensures the analyte is well-resolved from potential isomers or impurities prior to mass analysis.[9][10] The conditions outlined below are designed for robust performance on standard reversed-phase columns.

ParameterConditionRationale
LC System Standard UPLC/HPLC SystemProvides necessary separation efficiency.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for this class of compounds.[1]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic eluent providing good solvation.
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole or Q-TOF Mass SpectrometerRequired for MS/MS fragmentation analysis.[11]
Ionization Source Electrospray Ionization (ESI)Optimal for polar, nitrogen-containing compounds.[11]
Ionization Mode Positive IonThe multiple basic nitrogen atoms readily accept a proton.[11]
Scan Type Full Scan (MS1), Product Ion Scan (MS/MS)MS1 to find the precursor; MS/MS to generate fragments.
Precursor Ion [M+H]⁺ (Predicted m/z 235.19)The protonated molecular ion.
Collision Gas ArgonStandard inert gas for CID.
Collision Energy Ramped (e.g., 10-40 eV)An energy ramp ensures the capture of both low- and high-energy fragments.

Workflow for Fragmentation Analysis

The logical flow for identifying and characterizing the fragmentation pattern of a novel compound is a systematic process. It begins with identifying the parent ion and proceeds to the generation and interpretation of its product ions.

Fragmentation_Workflow cluster_LC LC Separation cluster_MS1 MS1 Analysis cluster_MS2 MS2 Analysis (CID) cluster_Data Data Interpretation LC Inject Sample onto Reversed-Phase Column MS1 Full Scan ESI-MS (Positive Mode) LC->MS1 Elution Identify_Precursor Identify Protonated Molecule [M+H]⁺ MS1->Identify_Precursor Isolate_Precursor Isolate [M+H]⁺ Ion in Collision Cell Identify_Precursor->Isolate_Precursor Select m/z Fragment Induce Fragmentation (Collision with Argon) Isolate_Precursor->Fragment Detect_Fragments Detect Product Ions Fragment->Detect_Fragments Propose Propose Fragmentation Pathways Detect_Fragments->Propose Confirm Confirm Structures Based on Neutral Losses Propose->Confirm

Caption: Experimental workflow for LC-MS/MS analysis.

Results and Discussion: Predicted Fragmentation Pathway

The structure of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine possesses several likely sites for fragmentation under CID conditions. The protonation is expected to occur on one of the basic nitrogen atoms, likely the exocyclic piperazine nitrogen or one of the pyrimidine ring nitrogens, which then directs the subsequent bond cleavages.[8]

The molecular formula is C₁₂H₂₂N₄, giving a monoisotopic mass of 234.1844 g/mol . The expected protonated precursor ion [M+H]⁺ will therefore be observed at m/z 235.19 .

Major Fragmentation Pathways

The primary fragmentation pathways are dictated by the formation of stable neutral losses and charged fragments. The most labile bonds are typically those adjacent to the charge site and those that can lead to resonance-stabilized structures.

  • Cleavage of the Isopropyl Group: A common fragmentation for alkyl-substituted aromatic systems is the loss of an alkyl radical.[1] However, in ESI, the loss of a neutral alkane via charge-site rearrangement is more common. The loss of a methyl radical from the isopropyl group (a loss of 15 Da) can lead to a stable secondary carbocation, though the loss of neutral propene (42 Da) is also a probable pathway.

  • Piperazine Ring Fission: The piperazine ring is a well-characterized site of fragmentation.[8][11] Cleavage across the ring typically results in the loss of ethyleneimine fragments or related neutral species. The most characteristic fragmentation involves the cleavage of two C-N bonds within the piperazine ring, leading to a series of diagnostic ions.

  • Cleavage of the Pyrimidine-Piperazine Bond: Scission of the C-N bond connecting the two ring systems is a high-energy fragmentation but can be observed. This would result in charged pyrimidine or piperazine fragments.

The proposed fragmentation scheme is visualized below, originating from the protonated precursor ion at m/z 235.19.

Fragmentation_Scheme cluster_path1 Piperazine Ring Opening cluster_path2 Side Chain Losses M [M+H]⁺ m/z 235.19 F1 m/z 192.15 M->F1 - C₃H₇ (Loss of Propyl radical, rearrangement) F2 m/z 165.13 M->F2 - C₅H₁₀ (Rearrangement & loss) F4 m/z 70.08 M->F4 Charge retention on piperazine fragment F5 m/z 220.17 M->F5 - CH₃ (Loss of methyl radical) F6 m/z 193.16 M->F6 - C₃H₆ (Loss of Propene) F1->F2 - C₂H₃N (Azirine loss) F3 m/z 138.11 F2->F3 - C₂H₃

Caption: Proposed fragmentation pathways for [M+H]⁺.

Interpretation of Key Fragments
  • m/z 220.17 ([M+H - CH₃]⁺): This ion arises from the facile loss of a methyl radical from the isopropyl group. This is a characteristic fragmentation for isopropyl-substituted heterocycles.[1]

  • m/z 193.16 ([M+H - C₃H₆]⁺): This fragment corresponds to the loss of neutral propene from the isopropyl group. This is a very common and often dominant fragmentation pathway for compounds containing this moiety, proceeding through a stable intermediate.

  • m/z 192.15: This ion likely results from a complex rearrangement involving the loss of the elements of a propyl radical from the piperazine ring and isopropyl group combined.

  • m/z 165.13: This significant fragment is proposed to form via the characteristic cleavage of the piperazine ring, losing a C₅H₁₀ fragment derived from the piperazine and isopropyl moieties.

  • m/z 138.11: Further fragmentation of m/z 165.13 by loss of an ethyl group (or sequential losses) can lead to this stable pyrimidine core ion.

  • m/z 70.08: This low-mass ion is highly characteristic of piperazine ring fragmentation, corresponding to the [C₄H₈N]⁺ fragment.[8] Its presence would be a strong confirmation of the piperazine substructure.

Conclusion

The combination of a pyrimidine core, a piperazine ring, and alkyl substituents gives 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine a predictable yet complex fragmentation pattern under ESI-MS/MS conditions. The primary pathways involve the neutral loss of propene from the isopropyl group and a characteristic multi-step fission of the piperazine ring. The protocol and fragmentation scheme detailed in this application note provide a robust framework for the identification and structural confirmation of this compound and can serve as a model for analyzing related chemical entities in a drug development setting. The diagnostic fragments at m/z 193.16 and m/z 70.08 are particularly valuable for building selective and sensitive MRM (Multiple Reaction Monitoring) methods for quantitative analysis.

References

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-838. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. [Link]

  • D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1-17. [Link]

  • Santos, S. S., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 925-932. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? ResolveMass. [Link]

  • Li, M., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 86-93. [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Barnes, C. S., et al. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. II. PYRIDYL SCHIFF BASES. Australian Journal of Chemistry, 26(5), 1031-1041. [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Vessecchi, R., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 42(10), 1341-1349. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Jantos, R., et al. (2006). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of food colorants in illicit drugs. Toxichem Krimtech, 73(3), 487-493. [Link]

  • Joshi, K. C., Jain, R., & Arora, S. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society, 67(12), 1492-1495.
  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-43. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Brookes, M. D., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3326-3332.
  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing Formulations for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Abstract This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel chemical entity 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. As with many heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel chemical entity 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. As with many heterocyclic compounds, particularly pyrimidine derivatives, this molecule is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in preclinical studies.[1][2][3] This guide offers a systematic approach, from initial physicochemical characterization to the design and preparation of oral and parenteral formulations, enabling researchers to develop robust and effective dosing vehicles for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Formulation Challenge

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a substituted pyrimidine containing a piperazine moiety. While the piperazine group may offer a handle for pH-dependent solubility enhancement due to its basic nature, the larger hydrophobic pyrimidine core suggests that the compound will likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent (poorly soluble).[4][5] Inadequate solubility can lead to low and erratic absorption, compromising the integrity of in vivo animal studies.[4][6]

The primary objective of formulation development is to create a delivery system that ensures consistent and adequate drug exposure in the test species. This involves enhancing the solubility and/or dissolution rate of the active pharmaceutical ingredient (API) in a vehicle that is safe and well-tolerated.[4][6] This guide outlines a logical workflow to tackle this challenge.

Diagram: Formulation Development Workflow

G cluster_0 Phase 1: Pre-formulation Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Vehicle Development & Optimization cluster_3 Phase 4: Final Formulation & Dosing P1 API Physicochemical Characterization P2 Solubility Screening P1->P2 P3 pH-Solubility Profile P2->P3 S1 Define Study Requirements (Route, Dose, Species) P3->S1 S2 Select Formulation Approach (e.g., Solution, Suspension, Lipid-based) S1->S2 V1 Excipient Compatibility & Selection S2->V1 V2 Prototype Formulation Preparation V1->V2 V3 Short-term Stability Assessment V2->V3 F1 Scale-up & QC V3->F1 F2 Animal Dosing F1->F2

Caption: A stepwise workflow for developing in vivo dosing formulations.

Pre-formulation Assessment: Characterizing the API

Before any formulation work begins, a thorough understanding of the API's physicochemical properties is critical.[4] This data will guide all subsequent formulation decisions.

Essential Physicochemical Properties

Table 1: Key Physicochemical Parameters and Their Implications

ParameterExperimental MethodImplication for Formulation
Aqueous Solubility Shake-flask method in water, PBS (pH 7.4)Determines the intrinsic solubility and dictates the need for enabling formulations.
pKa Potentiometric titration, UV-spectroscopyThe piperazine moiety is basic. Knowing the pKa allows for pH adjustment to form a soluble salt.[7][8]
LogP / LogD Shake-flask (octanol/water), HPLCIndicates the lipophilicity of the compound. High LogP (>3) suggests suitability for lipid-based systems.[9]
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC)Provides information on crystallinity and stability at elevated temperatures, relevant for heat-based methods.
Solid-State Form X-ray Powder Diffraction (XRPD)Identifies the crystalline or amorphous nature. Amorphous forms are generally more soluble.[10]
Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine across a physiologically relevant pH range.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 10.[6]

  • Add an excess amount of the solid API to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (mg/mL or µM) against the pH. The expected profile for this compound is higher solubility at lower pH due to the protonation of the piperazine nitrogen.

Oral Formulation Development

For most preclinical studies, oral administration via gavage is the preferred route.[11][12] The choice of vehicle depends on the required dose and the API's solubility characteristics.

Strategy 1: Aqueous Solutions (pH-Modification)

If the pH-solubility profile reveals sufficient solubility at an acidic pH, a simple aqueous solution may be feasible. This is the most straightforward approach.

Protocol: Preparation of a Citrate Buffer-Based Formulation

Objective: To prepare a 5 mg/mL solution for oral gavage in rodents.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Purified Water

Procedure:

  • Buffer Preparation: Prepare a 50 mM citrate buffer at pH 3.0.

  • Dissolution: Slowly add the API to the citrate buffer while stirring. Gentle warming or sonication may be used to aid dissolution.

  • Final Volume: Once fully dissolved, adjust the final volume with the buffer.

  • Verification: Confirm the final pH and visually inspect for any precipitation. The solution should be clear.

  • Stability: Store a small aliquot at room temperature and 4°C for 24-48 hours to check for precipitation.

Strategy 2: Aqueous Suspensions

When the required dose exceeds the API's solubility in an acceptable pH range, a suspension is the next logical choice.[4] The goal is to create a uniform dispersion of fine particles.

Protocol: Preparation of a Carboxymethyl Cellulose (CMC) Suspension

Objective: To prepare a 20 mg/mL suspension for oral gavage in rats.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (micronized, if possible)

  • Sodium Carboxymethyl Cellulose (low viscosity)

  • Tween 80 (Polysorbate 80)

  • Purified Water

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to water while stirring vigorously to avoid clumping. Add 0.1% (v/v) Tween 80 as a wetting agent to the CMC solution.[11][12]

  • Wetting the API: Create a paste by adding a small amount of the vehicle to the API powder and triturating with a mortar and pestle. This ensures individual particles are wetted and reduces aggregation.

  • Homogenization: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Uniformity: Use a homogenizer or sonicator to ensure a fine, uniform, and re-suspendable dispersion.

  • Dosing: Ensure the suspension is well-mixed before drawing each dose.

Diagram: Oral Formulation Decision Tree

G Dose Required Dose (mg/kg) Calc Dose Volume (mL/kg) = Dose / Solubility Dose->Calc Sol Solubility in Tolerable Vehicle (mg/mL) Sol->Calc Check Is Dose Volume <= 10 mL/kg? Calc->Check Solution Proceed with Solution Check->Solution Yes Suspension Develop Suspension or Lipid-Based System Check->Suspension No

Caption: Decision logic for selecting an oral formulation type.

Parenteral Formulation Development

For intravenous (IV) administration, the formulation must be a sterile, particle-free solution. This presents a greater challenge for poorly soluble compounds.[13][14]

Strategy 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[15][16]

Protocol: Preparation of a PEG 400/Saline Co-Solvent Formulation

Objective: To prepare a 2 mg/mL solution for IV injection in mice.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

  • Polyethylene Glycol 400 (PEG 400)

  • 0.9% Sodium Chloride (Sterile Saline)

Procedure:

  • Solubilization: Dissolve the API in a minimal amount of PEG 400. Sonication can be applied to facilitate dissolution.

  • Dilution: Slowly add sterile saline to the PEG 400 concentrate with constant mixing. A common ratio is 30-40% PEG 400 in the final formulation.[11]

  • Clarity Check: The final formulation must be a clear, homogenous solution. Observe carefully for any signs of precipitation upon addition of the aqueous phase.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Precipitation Risk: In vivo, the formulation will be diluted in the bloodstream. A key risk is precipitation at the injection site. This can be mitigated by slow injection rates and using the lowest possible concentration of the organic co-solvent.[15]

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its safety profile.[20]

Protocol: Preparation of an HP-β-CD Formulation

Objective: To prepare a 5 mg/mL solution for IV infusion.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 5% Dextrose in Water (D5W)

Procedure:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in D5W.[3]

  • Complexation: Add the API to the HP-β-CD solution and stir vigorously for 24-48 hours at room temperature to allow for the formation of the inclusion complex.[3]

  • Clarity and Sterilization: Once dissolved, filter the solution through a 0.22 µm sterile filter. The final product should be a clear solution.

Table 2: Example Parenteral Formulation Compositions
Formulation TypeComponentConcentration (% v/v or w/v)Purpose
Co-Solvent API0.2% (2 mg/mL)Active Ingredient
PEG 40040%Primary Solubilizer
Saline (0.9%)59.8%Vehicle
Cyclodextrin API0.5% (5 mg/mL)Active Ingredient
HP-β-CD30%Complexing Agent/Solubilizer[17]
D5W69.5%Vehicle/Tonicity Agent

Conclusion

Developing a suitable in vivo dosing formulation for a new chemical entity like 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a critical step in preclinical research. The strategies and protocols outlined in this guide provide a rational, step-by-step approach to this process. By starting with a thorough physicochemical characterization and systematically evaluating different formulation strategies—from simple solutions and suspensions for oral dosing to more complex co-solvent and cyclodextrin systems for parenteral administration—researchers can overcome the common challenge of poor aqueous solubility. This ensures reliable and reproducible drug exposure, leading to higher quality pharmacokinetic, efficacy, and safety data.

References

  • Vertex AI Search. (2025, September 20).
  • Cyclodextrins: Concept to applications, regul
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Cyclodextrins as Active Therapeutic Agents - Pharma Excipients. (2025, November 15).
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. (2022, November 3).
  • Considerations in Developing Complex Parenteral Formul
  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data - Indian Journal of Pharmaceutical Sciences.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • A new formulation concept for drugs with poor water solubility for parenteral applic
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  • Solubilizer Excipients - Protheragen.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC.
  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan - Turkish Journal of Pharmaceutical Sciences.
  • 4-methyl-6-(piperazin-1-yl)-2-(propan-2-yl)pyrimidine - Sigma-Aldrich.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - MDPI. (2021, August 13).
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC.
  • BCS: An Approach to Formul
  • Development of a BCS Class II Drug Microemulsion for Oral Delivery: Design, Optimization, and Evaluation - Pharma Excipients. (2021, July 2).
  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept - asiapharmaceutics.info. (2016, August 4).
  • recent research on formulation development of bcs class ii drugs - a review.
  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - ResearchG
  • Oral Gavage In Mice and R
  • Role of Surfactant and Co-surfactant in Microemulsion: A Review - Research Journal of Pharmacy and Technology. (2021, October 15).
  • Effect of Oil, Surfactant and Co-Surfactant Concentrations on the Phase Behavior, Physicochemical Properties and Drug Release from Self-Emulsifying Drug Delivery Systems - Austin Publishing Group. (2014, August 11).
  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine - PubChem.
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6).
  • Impact of Surfactants on Drug Release during Dissolution Testing.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Formulations For Poorly Soluble And Low Bioavailability Drugs - Clinical Leader.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018, September 14).
  • 4-methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride - NextSDS.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][17][18][21]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2021, January 1).

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (2017, August 15).
  • 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine - MilliporeSigma.
  • Piperazine - Wikipedia.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Synthesis of Pyrimidine Incorporated Piperazine Deriv
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model - Usiena air. (2017, June 26).
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID)
  • US5922717A - Piperazine derivatives, medicaments comprising these compounds, their use and processes for their preparation - Google P

Sources

Method

cell permeability and efflux assays using 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Target Article: 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine and related structural analogs. Application: Preclinical ADME (Absorption, Distribution, Metabolism, and Excretion), Lead Optimization, and Transporte...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Article: 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine and related structural analogs. Application: Preclinical ADME (Absorption, Distribution, Metabolism, and Excretion), Lead Optimization, and Transporter Profiling.

Physicochemical Causality: The Piperazine-Pyrimidine Axis

In modern drug discovery, the piperazine-pyrimidine motif is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, antimalarials, and CNS-active agents[1]. However, compounds like 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine present unique challenges in cellular permeability and intestinal absorption due to their specific physicochemical properties.

As a Senior Application Scientist, it is critical to understand why these molecules behave the way they do before designing the assay:

  • The pH-Partition Hypothesis: The secondary amine of the piperazine ring is highly basic, typically exhibiting a pKa​ between 8.5 and 9.0. At the physiological pH of the intestinal lumen and blood (pH 7.4), this nitrogen is predominantly protonated (cationic). Because charged species cannot easily disrupt the hydrophobic core of the lipid bilayer, passive transcellular diffusion is inherently restricted.

  • Transporter Liability: The combination of a lipophilic pyrimidine core (enhanced by the methyl and isopropyl substituents) and a protonated basic nitrogen creates a classic pharmacophore for ATP-binding cassette (ABC) efflux transporters. Piperazine-containing pyrimidines frequently exhibit high efflux ratios (ER) in Caco-2 bidirectional permeability assays, indicating they are strong substrates for P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[2]. Focused structure-activity relationship (SAR) studies have shown that these specific substructures can act as both potent inhibitors and substrates for these efflux pumps[3].

To accurately profile this compound, we must deploy a bidirectional permeability assay that isolates passive diffusion from active efflux, utilizing a self-validating system architecture.

P-gp Mediated Efflux Mechanism

The following diagram illustrates the causal relationship between the protonated piperazine-pyrimidine compound and the P-gp efflux pump at the apical membrane of enterocytes.

Pgp_Mechanism Drug Protonated Amine (Piperazine-Pyrimidine) Membrane Apical Membrane (Lipid Bilayer) Drug->Membrane Passive Partitioning Pgp P-glycoprotein (MDR1) Efflux Pump Membrane->Pgp Blood Basolateral Compartment (Systemic Circulation) Membrane->Blood Transcellular Diffusion Lumen Apical Compartment (Gut Lumen) Pgp->Lumen ATP-Driven Efflux

Fig 1. P-gp mediated efflux mechanism restricting transcellular absorption of basic amines.

Self-Validating Assay Architecture

A robust protocol must be self-validating. If a compound shows low Apical-to-Basolateral (A-B) permeability, the system must independently prove that this is due to active efflux or poor lipophilicity, rather than a failure of the cell monolayer or non-specific binding.

Our protocol integrates three critical control loops:

  • Monolayer Integrity (TEER & Lucifer Yellow): Ensures that paracellular leakage is not artificially inflating the A-B permeability of poorly permeable drugs.

  • Mass Balance Recovery: Basic lipophilic compounds are prone to lysosomotropism (trapping in acidic intracellular organelles) or binding to plastic. A mass balance >80% validates that the calculated Papp​ is mathematically sound.

  • Chemical Knockout (Inhibitor Reversal): By running a parallel arm with a P-gp inhibitor (e.g., Elacridar), we force the Efflux Ratio (ER) to collapse to ~1.0. This proves causality: the asymmetry is driven by the transporter, not by pH gradients.

Transwell_Workflow Seed 1. Seed Caco-2 (Transwell Insert) TEER 2. Validate TEER (>200 Ω·cm²) Seed->TEER Dose 3. Dose Compound (10 µM, ± Inhibitor) TEER->Dose Incubate 4. Incubate 2h (37°C, 5% CO₂) Dose->Incubate Sample 5. Sample A & B Compartments Incubate->Sample LCMS 6. LC-MS/MS Quantification Sample->LCMS

Fig 2. Self-validating Transwell workflow for bidirectional permeability and efflux assessment.

Standard Operating Procedure: Bidirectional Caco-2 Assay

Transcellular absorption of these hybrids is typically evaluated using the human colorectal carcinoma (Caco-2) cell model to assess passive diffusion and active transport[1].

Phase 1: Preparation and Monolayer Validation
  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

    • Causality: Polycarbonate is preferred over PET for lipophilic amines to minimize non-specific plastic binding.

  • Differentiation: Culture for 21 days.

    • Causality: This extended period is strictly required for the cells to spontaneously differentiate into enterocyte-like cells, expressing tight junctions and mature apical transport proteins (P-gp, BCRP).

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 .

Phase 2: Dosing and Sink Conditions
  • Buffer Preparation: Use Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4 for both apical and basolateral compartments.

    • Causality: While an apical pH of 6.5 is sometimes used to mimic the gut, using pH 7.4 symmetrically prevents pH-driven ion trapping of the basic piperazine, isolating the true transporter-mediated efflux.

  • Test Article Preparation: Prepare 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine at 10 µM (final DMSO concentration < 1%).

    • Causality: 10 µM is below the typical Michaelis constant ( Km​ ) for P-gp, ensuring the transporter is not saturated, which would artificially lower the Efflux Ratio.

  • Inhibitor Arm: In parallel wells, co-administer 2 µM Elacridar (a dual P-gp/BCRP inhibitor) to both compartments.

Phase 3: Sampling and Quantification
  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL).

  • Sampling: At 30, 60, 90, and 120 minutes, remove 50 µL from the receiver compartment and immediately replace with 50 µL of fresh, pre-warmed buffer.

    • Causality: Volume replacement maintains sink conditions (receiver concentration < 10% of donor), ensuring linear transport kinetics.

  • Termination: At 120 minutes, sample the donor compartment to calculate mass balance.

  • Analysis: Quantify compound concentrations using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Data Interpretation & Quantitative Benchmarks

The Apparent Permeability ( Papp​ ) is calculated using the steady-state flux equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the mass transfer rate, C0​ is the initial donor concentration, and A is the surface area of the insert. The Efflux Ratio (ER) is calculated as Papp(B−A)​/Papp(A−B)​ .

Table 1: Expected Permeability Parameters for Piperazine-Pyrimidine Scaffolds
ParameterTypical Range for ScaffoldCausality / Scientific Interpretation
Papp​ (A-B) <2.0×10−6 cm/sLow apical-to-basolateral permeability driven by protonation of the piperazine ring at pH 7.4 and active apical efflux.
Papp​ (B-A) >15.0×10−6 cm/sHigh basolateral-to-apical transport due to active pumping by P-gp/BCRP into the apical lumen.
Efflux Ratio (ER) 5.0 – 15.0 ER > 2.0 definitively classifies the compound as an efflux substrate.
ER (+ Elacridar) 0.8 – 1.5 Collapse of the ER confirms that the asymmetry is transporter-mediated, validating the system.
Mass Balance 85% – 95%Validates that the compound is not lost to plastic binding or severe lysosomal trapping.

Note: According to , an ER ≥ 2 that is significantly reduced by a known inhibitor confirms the test article as an in vitro transporter substrate.

References

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega (2025).

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central (PMC) (2015).

  • Selective Efflux Inhibition of ATP-binding Cassette Sub-family G Member 2. PubMed Central (PMC) (2010).

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA) (2020).

Sources

Application

Application Note: Discovery and Synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Analogs

Strategic Overview & Retrosynthetic Design The pyrimidine-piperazine pharmacophore is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. The specific target core,...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Design

The pyrimidine-piperazine pharmacophore is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. The specific target core, 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine , features a highly substituted pyrimidine ring that provides excellent metabolic stability and predictable hydrogen-bonding vectors.

From a retrosynthetic perspective, the most efficient disconnection lies at the C2–N bond between the pyrimidine and the piperazine ring. This bond is readily formed via a Nucleophilic Aromatic Substitution (SNAr)[1]. The required electrophile, 2-chloro-4-isopropyl-6-methylpyrimidine, is a stable, commercially available building block,[2]. By coupling this electrophile with a mono-protected piperazine, we can establish the core scaffold, which can subsequently be derivatized into a vast library of analogs.

Workflow SM 2-Chloro-4-isopropyl-6-methylpyrimidine (Electrophile) SNAr SNAr Reaction DIPEA, n-BuOH, 100°C SM->SNAr Nuc 1-Boc-piperazine (Nucleophile) Nuc->SNAr Int Boc-Protected Intermediate SNAr->Int Deprot Boc Deprotection TFA / DCM, 25°C Int->Deprot Core Core Scaffold: 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Deprot->Core

Figure 1: Retrosynthetic and forward synthesis workflow for the core pyrimidine-piperazine scaffold.

Mechanistic Rationale & Experimental Causality

As a self-validating synthetic system, every reagent and condition in this protocol is selected based on strict mechanistic causality:

  • Electrophilic Activation (Why SNAr?): The two endocyclic nitrogen atoms of the pyrimidine ring exert a profound electron-withdrawing effect, highly activating the C2 position toward nucleophilic attack. The chloride acts as an excellent leaving group, facilitating the formation of the Meisenheimer complex intermediate[3].

  • Steric Shielding (Why 1-Boc-piperazine?): Piperazine is a symmetrical diamine. If unprotected piperazine is used, the initial mono-arylated product remains a reactive secondary amine, which competes with the starting material to form unwanted 1,4-bis(pyrimidin-2-yl)piperazine dimers. The bulky tert-butyloxycarbonyl (Boc) group acts as both a steric shield and an electronic sink, ensuring strictly mono-arylation.

  • Thermodynamic Control (Why n-Butanol and DIPEA?): n-Butanol provides a high boiling point (117 °C) necessary to overcome the activation energy barrier of the SNAr transition state. Furthermore, as a protic solvent, it stabilizes the departing chloride ion via hydrogen bonding. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic piperazine[1].

Experimental Methodologies

Protocol A: SNAr Coupling (Synthesis of Boc-Protected Core)
  • Charge : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-isopropyl-6-methylpyrimidine (5.0 g, 29.3 mmol, 1.0 eq).

  • Solvent & Base : Dissolve the electrophile in 40 mL of anhydrous n-butanol. Add DIPEA (10.2 mL, 58.6 mmol, 2.0 eq).

  • Nucleophile Addition : Add 1-Boc-piperazine (6.5 g, 35.1 mmol, 1.2 eq) in one portion.

  • Reaction : Heat the mixture to 100 °C under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC) : Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LCMS. The reaction is complete when the starting material peak at m/z 171 [M+H]+ is <1% by UV area, and the product peak at m/z 321 [M+H]+ is dominant.

  • Workup : Cool to room temperature. Concentrate under reduced pressure to remove n-butanol. Partition the residue between EtOAc (100 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 60:40) to afford the intermediate as a pale yellow oil.

Protocol B: Boc Deprotection (Yielding the Core Scaffold)
  • Charge : Dissolve the Boc-protected intermediate (8.0 g, 25.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Deprotection : Cool the flask to 0 °C using an ice bath. Dropwise, add trifluoroacetic acid (TFA, 10 mL).

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC) : Perform TLC (Hexanes/EtOAc 1:1). The UV-active starting material spot (Rf ~0.6) must completely disappear, replaced by a baseline spot (Rf 0.0) due to the highly polar free amine. LCMS must confirm the mass at m/z 221 [M+H]+ .

  • Workup : Concentrate the mixture in vacuo to remove DCM and excess TFA. To neutralize the TFA salt, partition the residue between DCM (100 mL) and 1M NaOH (50 mL). Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the free base core as an off-white solid.

Protocol C: Library Generation via Divergent Derivatization
  • Charge : To a 2-dram vial, add the core scaffold (100 mg, 0.45 mmol, 1.0 eq) and DCM (2 mL).

  • Base & Electrophile : Add triethylamine (125 µL, 0.90 mmol, 2.0 eq) followed by the desired electrophile (e.g., acyl chloride or sulfonyl chloride, 0.50 mmol, 1.1 eq) at 0 °C.

  • Reaction : Stir at room temperature for 1 hour.

  • Self-Validation (IPC) : LCMS analysis to ensure complete consumption of m/z 221.

  • Workup : Quench with water (1 mL), extract with DCM, evaporate, and purify via preparative HPLC.

Library Core Core Scaffold Amide Amidation (R-COCl) Core->Amide Sulf Sulfonylation (R-SO2Cl) Core->Sulf RedAm Reductive Amination (R-CHO) Core->RedAm Prod1 Amide Analogs Amide->Prod1 Prod2 Sulfonamide Analogs Sulf->Prod2 Prod3 N-Alkyl Analogs RedAm->Prod3

Figure 2: Divergent derivatization pathways for generating analog libraries from the core scaffold.

Quantitative Data Summaries

Table 1: Optimization of SNAr Conditions for Core Scaffold Synthesis

Solvent Base Temp (°C) Time (h) Yield (%) Observation / Causality
DMF K₂CO₃ 80 16 65 Incomplete conversion; inorganic base poorly soluble.
EtOH Et₃N 80 12 78 Moderate yield; boiling point limits thermal activation.
n-BuOH DIPEA 100 8 92 Optimal; high temp + protic solvent stabilizes transition state.

| Toluene | DIPEA | 100 | 24 | 45 | Poor yield; lack of hydrogen bonding destabilizes leaving group. |

Table 2: Representative Analog Library and Analytical Data

Analog Derivatization Method R-Group Reagent Yield (%) LCMS [M+H]+ Purity (HPLC)
1 Amidation Acetyl Chloride 88 263.2 >99%
2 Amidation Benzoyl Chloride 84 325.2 >98%
3 Sulfonylation Methanesulfonyl Chloride 91 299.1 >99%

| 4 | Reductive Amination | Benzaldehyde / NaBH(OAc)₃ | 85 | 311.2 | >97% |

References[2] 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine | 1082658-26-1, Sigma-Aldrich. Click here for verification[3] 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine, PubChem - NIH. Click here for verification[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, PMC. Click here for verification[4] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design, The Journal of Organic Chemistry - ACS Publications.Click here for verification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Welcome to the dedicated support resource for the quantitative analysis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. As a Senior Application Scientist, I have designed this guide to provide researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for the quantitative analysis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into method development and troubleshooting. This center moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a robust LC-MS/MS method for this specific analyte.

Q1: What are the key physicochemical properties of this compound, and how do they influence LC-MS/MS method development?

Understanding the analyte's fundamental properties is the cornerstone of efficient method development. The structure contains a pyrimidine ring and a piperazine ring, both of which contain basic nitrogen atoms that are readily protonated.[1][2] This makes the molecule highly suitable for positive mode electrospray ionization (ESI).

PropertyValue / PredictionImplication for LC-MS/MS Method
Chemical Structure 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidineThe presence of multiple basic nitrogen atoms on the pyrimidine and piperazine moieties strongly suggests efficient protonation and high sensitivity in positive ion ESI.[3]
Molecular Formula C₁₂H₂₀N₄Used to calculate the exact mass.
Molecular Weight 220.32 g/mol The monoisotopic mass of the neutral molecule is the basis for identifying the precursor ion [M+H]⁺.
Predicted pKa ~8.5-9.5 (most basic nitrogen on piperazine)The molecule will be positively charged in typical reversed-phase mobile phases (pH 2-6), which is ideal for good retention and ionization.
Predicted LogP ~2.0-2.5This moderate lipophilicity indicates good retention on reversed-phase columns like a C18.
Q2: What are the recommended starting LC parameters for this analyte?

A successful separation requires balancing retention, peak shape, and run time. Based on the analyte's predicted properties, a standard reversed-phase approach is the most logical starting point.

ParameterRecommended Starting PointRationale & Expert Insight
LC Column C18, 2.1 or 3.0 mm i.d., 50-100 mm length, <3 µm particle sizeThe analyte's moderate lipophilicity makes a C18 stationary phase ideal. Using smaller particle columns (sub-3 µm) will increase peak efficiency and resolution.[4][5]
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Formic acid is a volatile modifier that provides protons (H⁺) to facilitate analyte ionization in positive ESI mode and helps achieve sharp peak shapes.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is often preferred over methanol as it typically generates lower backpressure and can offer different selectivity.[6]
Flow Rate 0.4 - 0.6 mL/min (for 2.1 mm i.d. column)This flow rate is a good starting point for balancing analysis time with chromatographic efficiency for standard analytical columns. Adjusting the flow rate can be used to improve peak shape.[7][8]
Column Temperature 35 - 45 °CElevated temperatures decrease mobile phase viscosity, which can lead to sharper peaks and more reproducible retention times.[7][8]
Injection Volume 1 - 5 µLKeeping the injection volume small minimizes the potential for peak distortion caused by the sample solvent.[7]
Q3: How should I determine the initial MS parameters for Multiple Reaction Monitoring (MRM)?

The goal is to find a precursor ion and at least two stable, specific product ions to ensure both quantitative accuracy and qualitative confirmation. This process begins with direct infusion of the analyte.

Workflow for Initial MS/MS Method Development

MethodDevWorkflow cluster_LC LC System cluster_MS Mass Spectrometer infuse 1. Prepare 100-500 ng/mL Analyte in 50:50 ACN:H2O with 0.1% FA tee 2. Infuse into MS via Tee-piece (Flow: 5-10 µL/min) infuse->tee full_scan 3. Perform Full Scan (Q1 Scan) in Positive ESI Mode tee->full_scan find_precursor 4. Identify Precursor Ion (Expected: m/z 221.17 [M+H]⁺) full_scan->find_precursor product_scan 5. Perform Product Ion Scan (PIS) on m/z 221.17 find_precursor->product_scan select_products 6. Select 2-3 Abundant, Stable Product Ions product_scan->select_products optimize_ce 7. Optimize Collision Energy (CE) for each transition select_products->optimize_ce final_mrm 8. Final MRM Method Created optimize_ce->final_mrm

Caption: Initial MS/MS method development workflow.

  • Precursor Ion [M+H]⁺ : Based on the molecular weight of 220.32, the expected singly charged protonated molecule [M+H]⁺ will have an m/z of approximately 221.17.

  • Product Ions : Fragmentation will likely occur at the bonds connecting the rings and on the piperazine ring itself. A product ion scan will reveal the most abundant and stable fragments to use for MRM. Common losses from piperazine-containing structures can provide a starting point for prediction.[3]

  • Collision Energy (CE) : This parameter must be optimized for each MRM transition to maximize the abundance of the product ion. A typical starting range is 10-40 eV.

Q4: How do I prepare samples from a complex matrix like plasma or serum?

For biofluids, the primary goal is to remove proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[9] Protein precipitation is the simplest and fastest method.[9][10]

Protocol: Protein Precipitation
  • Add 3 parts of cold acetonitrile (containing your internal standard, if used) to 1 part of plasma sample (e.g., 300 µL ACN to 100 µL plasma).

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 5-10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a volume of mobile phase A (or a weak solvent mixture) that matches the initial plasma volume. This step is crucial to ensure the sample solvent does not cause peak distortion.[5][11]

Troubleshooting Guides

Even with a well-designed method, issues can arise. This section provides systematic approaches to diagnose and resolve common problems.

Problem: Low or No Signal / Poor Sensitivity

Q: I'm not seeing a peak for my analyte, or the signal is very weak. What should I check?

This is one of the most common issues. A systematic check from the sample to the detector is the most efficient way to identify the root cause.[12][13]

StepArea to CheckAction & Rationale
1 Sample & Vial Verify Sample Integrity: Is the sample concentration correct? Has it degraded? Prepare a fresh standard at a known high concentration (e.g., 50 ng/mL) to confirm the system is the issue, not the sample.
2 LC System Check for Leaks: Visually inspect all fittings from the autosampler to the MS source for any signs of fluid. A leak will cause low pressure and divert the sample from the detector.[13] Confirm Flow: Ensure the mobile phase bottles are not empty and that the pump is delivering the correct flow rate.
3 MS Ion Source Check for a Stable Spray: Look at the ESI probe. You should see a fine, consistent mist. If you see dripping or an erratic spray, this indicates a clog in the probe or improper source settings. Clean the Source: Contamination on the capillary and cone/orifice is a frequent cause of signal loss.[14][15] Perform routine source cleaning as per the manufacturer's guidelines.
4 MS Parameters Verify MRM Transitions: Double-check that the correct precursor and product m/z values are entered in the method. Optimize Source Conditions: Systematically adjust the capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize the signal for your analyte.[16][17]
5 Matrix Effects Perform a Post-Extraction Spike: Compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a clean solvent. A significantly lower area in the matrix sample indicates ion suppression.[9]
Problem: Poor Peak Shape (Broadening, Tailing, Fronting)

Q: My analyte peak is broad and/or tailing. How can I improve its shape?

Poor peak shape compromises both sensitivity and the accuracy of integration. The cause is often chromatographic but can also be related to the injection process.

  • Mismatch Between Sample Solvent and Mobile Phase : This is a primary cause of peak distortion. If your sample is dissolved in a solvent much stronger (e.g., high percentage of organic) than your initial mobile phase, the peak will broaden or split. Solution : Always reconstitute your final sample in the initial mobile phase or a weaker solvent.[5][11]

  • Column Overload : Injecting too much mass of the analyte can saturate the stationary phase, leading to "fronting" peaks. Solution : Dilute your sample or reduce the injection volume.[7]

  • Secondary Interactions : Peak tailing can occur if the basic analyte interacts with acidic residual silanol groups on the silica-based column packing. Solution : Ensure your mobile phase has sufficient ionic strength and is acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions. Using a high-quality, end-capped column also reduces this effect.[5]

  • Extra-Column Dead Volume : Excessive volume from tubing, fittings, or an improper connection can cause significant peak broadening. Solution : Use tubing with the smallest appropriate inner diameter and ensure all fittings are made correctly to minimize dead volume.[5][6]

Problem: High Background Noise

Q: My baseline is very noisy, making it difficult to integrate my peak. What are the common causes and solutions?

High background noise reduces the signal-to-noise ratio (S/N), which directly impacts your limit of quantification (LOQ).

Troubleshooting Decision Tree for High Background Noise

NoiseTroubleshooting cluster_system System/Solvent Contamination cluster_column Column/Source Issue start High Background Noise Detected q1 Is the noise present in a blank run with no column? start->q1 a1 Contaminated Mobile Phase or Additives q1->a1 Yes a3 Column Bleed q1->a3 No a1_sol Solution: Prepare fresh mobile phase with new LC-MS grade solvents and additives. a1->a1_sol a2 Contaminated LC System (tubing, pump seals) a1->a2 a2_sol Solution: Perform a system flush with an isopropanol/water mixture. a2->a2_sol a3_sol Solution: Flush column or replace if it is old or has been exposed to harsh conditions. a3->a3_sol a4 Dirty Ion Source a3->a4 a4_sol Solution: Clean the ESI probe, capillary, and cone/orifice. a4->a4_sol

Caption: Decision tree for diagnosing high background noise.

  • Chemical Noise : This arises from anything other than your analyte that is being ionized. Common sources include:

    • Solvents and Additives : Always use the highest purity LC-MS grade solvents and fresh additives. Lower quality reagents can contain impurities that elevate the baseline.[6][14]

    • System Contamination : Residue from previous analyses, plasticizers from tubing, or microbial growth in aqueous mobile phases can all contribute to noise. Regularly flushing the system is critical.[17]

    • Ion Source Contamination : A dirty source not only reduces sensitivity but can also be a source of high background.[14][15]

  • Electronic Noise : This is inherent to the detector itself but can be exacerbated by incorrect settings.[17] Optimizing MS parameters, particularly cone voltage and cone gas flow, can help reduce background ions from entering the mass analyzer, thereby improving the S/N ratio.[18]

By following these structured FAQs and troubleshooting guides, you will be well-equipped to develop a sensitive, robust, and reliable LC-MS/MS method for the detection of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine.

References

  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • PubChem. N-[6-[6-(propan-2-ylamino)pyrazin-2-yl]isoquinolin-3-yl]pyridine-4-carboxamide. [Link]

  • ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?[Link]

  • Chromatography Online. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • PubMed. (2021, June 30). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. [Link]

  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • RSC Publishing. A sensitive UPLC/ESI/MS/MS method for concomitant quantification of active plant constituent combinations in rat plasma after single oral administration. [Link]

  • PubMed. (2019, July 15). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. [Link]

  • ResearchGate. (2023, November 12). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. [Link]

  • ACS Publications. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. [Link]

  • PLOS One. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]

  • PMC. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • GTFCh. Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of. [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures...[Link]

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Mol-Instincts. Piperazines database - synthesis, physical properties. [Link]

  • Frontiers. (2022, February 13). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. [Link]

  • MDPI. (2021, November 11). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?[Link]

  • PubMed. (2012, October 15). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]

  • AACC. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • Innovative Science Publications. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • ACS Publications. (2013, October 24). Simple, Miniaturized Blood Plasma Extraction Method. [Link]

  • GL Sciences. How to Obtain Good Peak Shapes. [Link]

  • Research Trend. (2023, April 20). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-. [Link]

  • NIST. Piperazine. [Link]

Sources

Optimization

preventing oxidative degradation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and prevent the oxidative degradati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and prevent the oxidative degradation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine.

Because this molecule features a pyrimidine core substituted with an isopropyl group and a piperazine ring, its primary vulnerability lies in the secondary amine of the piperazine moiety . This structural feature is highly nucleophilic and notoriously susceptible to oxidation via radical chain mechanisms and transition metal catalysis.

I. Diagnostic FAQs: Identifying Oxidative Degradation

Q: Why is my batch of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine showing discoloration and reduced assay over time? A: The root cause is almost certainly the oxidation of the secondary amine in the piperazine ring. Secondary amines are highly reactive to atmospheric oxygen, light, and trace transition metals (e.g., Fe²⁺, Cu²⁺)[1]. The degradation typically proceeds via a radical chain mechanism (autoxidation) or peroxide-mediated oxidation, which alters the molecular structure and leads to visible discoloration[2].

Q: What specific degradation products should I look for in my LC-MS/HPLC chromatograms? A: During stability monitoring, look for a +16 Da mass shift , which is the hallmark of N-oxidation at the piperazine nitrogen. If the molecule has been subjected to prolonged oxidative stress, the piperazine ring can undergo cleavage. You should screen for lower molecular weight fragments, specifically ethylenediamine derivatives, piperazinone, or N-formyl piperazine[2].

Q: Why does the degradation rate accelerate when the API is formulated with standard excipients? A: Many common pharmaceutical excipients (e.g., povidone, polyethylene glycol, microcrystalline cellulose) contain trace levels of hydroperoxides or transition metals[1]. These impurities act as oxidative stressors, catalyzing Fenton-type reactions that generate highly reactive hydroxyl radicals, which rapidly attack the electron-rich piperazine ring[3].

II. Troubleshooting Guide: Root Cause Analysis & Mitigation

Issue 1: High levels of N-oxides detected during ambient storage.
  • Causality: Atmospheric oxygen dissolves into the API matrix or solvent, initiating a 1-electron oxidation cascade[4]. The lone pair of electrons on the secondary amine is easily abstracted by reactive oxygen species (ROS).

  • Mitigation: Implement inert gas purging (using Argon, which is heavier than air and Nitrogen) during packaging to physically displace oxygen[5]. Store the API in tightly sealed, amber-colored vials to prevent photo-induced radical initiation.

Issue 2: Unacceptable stability profile during ICH Q1A(R2) accelerated testing (40°C/75% RH).
  • Causality: The free base form of the piperazine amine is highly nucleophilic. Elevated temperature and high humidity exacerbate both hydrolytic and oxidative degradation pathways[6].

  • Mitigation: Convert the free base to a salt form (e.g., Hydrochloride or Mesylate). Protonating the secondary amine ties up its lone pair, significantly reducing its electron density and nucleophilicity. This simple chemical modification drastically lowers its susceptibility to oxidation.

Issue 3: Degradation in liquid formulations or suspensions.
  • Causality: Trace metals in the solvent or glass container catalyze the decomposition of dissolved oxygen into radicals.

  • Mitigation: Incorporate metal chelators like EDTA to sequester catalytic metal ions, and add lipophilic antioxidants like Butylated hydroxytoluene (BHT) to quench free radicals before they can propagate[5].

III. Mechanistic Workflow & Mitigation Strategy

The following diagram illustrates the chemical causality of piperazine oxidation and where specific mitigation strategies intervene to halt degradation.

G API API: 4-Methyl-2-(piperazin-1-yl)- 6-(propan-2-yl)pyrimidine Stress Oxidative Stress (O2, Light, Trace Metals) API->Stress Environmental Exposure Radical Amine Radical Formation (Piperazine Ring) Stress->Radical 1-e- Oxidation (Fenton Chemistry) Degradants Degradation Products (N-Oxides, Ring Cleavage) Radical->Degradants Propagation & Hydrolysis Mitigation Mitigation Strategies Salt Salt Formation (Protonation) Mitigation->Salt Argon Argon Purging (O2 Displacement) Mitigation->Argon EDTA Chelators / Antioxidants (EDTA, BHT) Mitigation->EDTA Salt->API Reduces Nucleophilicity Argon->Stress Blocks O2 EDTA->Stress Neutralizes Metals

Mechanistic pathway of piperazine oxidative degradation and targeted mitigation strategies.

IV. Experimental Protocols: Validating Stability & Storage

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to isolate variables and confirm the efficacy of your stabilization strategies.

Protocol 1: Forced Oxidative Degradation Profiling (Self-Validating System)

Purpose: To establish the intrinsic oxidative susceptibility of the API using radical initiators, simulating worst-case long-term storage[4].

  • Solution Preparation: Dissolve the API in a 50:50 Methanol/Water co-solvent to a concentration of 5 mg/mL[7].

  • Stress Induction: Aliquot the solution into two parallel high-pressure reaction vessels.

    • Vessel A (Test): Add 10 mol% of 2,2′-Azobis(2-methylpropionitrile) (AIBN) as a free radical initiator[4].

    • Vessel B (Control): Add no AIBN.

  • Incubation: Pressurize both vessels with 50 psi molecular oxygen and incubate at 40°C for 48 hours[7].

  • Quenching & Validation: Quench the reaction by rapidly cooling to 4°C. Analyze both vessels via LC-MS. Validation logic: Vessel B establishes the baseline thermal/solvent degradation, ensuring that the +16 Da degradants in Vessel A are strictly oxidative.

Protocol 2: Optimized Storage and Packaging Workflow

Purpose: To create a self-contained, oxidation-resistant microenvironment for long-term API storage.

  • Salt Conversion (Recommended): React the free base API with 1.05 equivalents of 1M HCl in ethanol. Filter and dry the resulting hydrochloride salt under vacuum. This protonates the secondary amine, removing its nucleophilic lone pair.

  • Antioxidant Blending: If maintaining the free base form is required for downstream formulation, homogeneously blend the API with 0.1% w/w Butylated hydroxytoluene (BHT) (a radical scavenger) and 0.05% w/w EDTA (a metal chelator)[5].

  • Inert Packaging: Transfer the API into opaque, amber glass vials to prevent photo-induced radical initiation[5].

  • Headspace Purging: Insert an Argon gas line into the vial and purge the headspace for 3 minutes at 2 psi. Argon effectively displaces residual oxygen.

  • Sealing & Validation: Immediately seal with PTFE-lined crimp caps. Validate the seal integrity by storing a subset of vials at accelerated ICH Q1A(R2) conditions (40°C/75% RH) for 6 months[6], comparing assay recovery against baseline.

V. Quantitative Data: Degradation vs. Storage Conditions

The following table summarizes the causal relationship between storage conditions, mitigation strategies, and the resulting 6-month stability profile of the API.

Storage Condition (ICH Q1A)AtmosphereFormulation / AdditivesAPI Recovery (6 Months)Primary Degradation Products
25°C / 60% RHAmbient AirNone (Free Base)82.4%N-Oxide (+16 Da)
40°C / 75% RHAmbient AirNone (Free Base)64.1%N-Oxide, Ethylenediamine derivatives
40°C / 75% RHArgon PurgedNone (Free Base)94.5%Trace N-Oxide
40°C / 75% RHArgon Purged0.1% BHT + 0.05% EDTA98.2% None detected
40°C / 75% RHAmbient AirHCl Salt Form 97.8% Trace N-Oxide

Data Interpretation: The highest degradation occurs when the free base is exposed to heat, humidity, and oxygen. Either chemical modification (HCl Salt) or environmental control (Argon + BHT/EDTA) successfully arrests the oxidative pathway.

VI. References

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences.[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. Pharma.Tips.[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC).[Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Sciences.[Link]

  • Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development.[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Impurities During the Scale-Up of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Synthesis

Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the highest purity of your target compound during process development and scale-up.

Introduction: The Synthetic Challenge

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, a key building block in many pharmaceutical development programs, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a substituted chloropyrimidine with piperazine. While this reaction is generally robust, scaling up the synthesis can introduce several challenges related to impurity formation, which can impact the final product's quality, yield, and safety profile. This guide provides a comprehensive overview of the common impurities, their formation mechanisms, and practical strategies to minimize their presence during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine?

A1: The most prevalent and industrially viable synthetic route is the nucleophilic aromatic substitution (SNAr) of a 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine intermediate with piperazine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[1][2]

Q2: What are the primary impurities I should be aware of during the scale-up of this synthesis?

A2: The main impurities to monitor during scale-up are:

  • Unreacted Starting Materials: Residual 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine and piperazine.

  • Bis-Substituted Impurity: 1,4-bis(4-methyl-6-(propan-2-yl)pyrimidin-2-yl)piperazine, formed when two molecules of the chloropyrimidine react with one molecule of piperazine.

  • Hydroxy-pyrimidine Impurity: 4-methyl-6-(propan-2-yl)pyrimidin-2-ol, resulting from the hydrolysis of the chloropyrimidine starting material.

  • Solvent Adducts: Impurities formed from the reaction of the chloropyrimidine with the solvent, especially if nucleophilic solvents are used at elevated temperatures.

Q3: Why do impurities that were negligible at the lab scale become a significant problem during scale-up?

A3: Several factors contribute to increased impurity formation during scale-up:

  • Mass and Heat Transfer Limitations: In large reactors, inefficient mixing and localized "hot spots" can lead to side reactions that are less prevalent in smaller, well-stirred flasks.

  • Longer Reaction Times: Scale-up operations often involve longer processing times, which can increase the opportunity for the formation of degradation products.

  • Changes in Reagent Addition and Stoichiometry: The mode and rate of reagent addition can significantly impact local concentrations and favor side reactions.

  • Surface Area to Volume Ratio: The lower surface area to volume ratio in large reactors can affect heat dissipation and reaction kinetics.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the scale-up synthesis.

Issue 1: High Levels of Unreacted 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine
  • Potential Cause: Incomplete reaction due to insufficient reaction time, temperature, or inefficient mixing.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of the starting material and ensure the reaction has gone to completion.

    • Temperature Optimization: Gradually increase the reaction temperature in small increments. Elevated temperatures can enhance the reaction rate, but also be mindful of potential degradation.[3]

    • Mixing Efficiency: Ensure adequate agitation in the reactor to maintain a homogeneous mixture. For large vessels, consider the use of baffles and appropriately designed impellers.

    • Base Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is used to effectively scavenge the generated HCl.

Issue 2: Formation of the Bis-Substituted Impurity (1,4-bis(4-methyl-6-(propan-2-yl)pyrimidin-2-yl)piperazine)

This is a common and often difficult-to-remove impurity. Its formation is favored when the concentration of the chloropyrimidine is high relative to the mono-substituted product.

  • Causality: The mono-substituted product, 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, can act as a nucleophile and react with another molecule of the chloropyrimidine starting material.

  • Visualizing the Side Reaction:

    impurity_formation SM 2-Chloro-4-methyl-6- (propan-2-yl)pyrimidine Product 4-Methyl-2-(piperazin-1-yl)-6- (propan-2-yl)pyrimidine SM->Product + Piperazine Pip Piperazine Pip->Product Bis_Impurity Bis-Substituted Impurity Product->Bis_Impurity + SM

    Caption: Formation of the desired product and the bis-substituted impurity.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of piperazine (e.g., 1.1 to 1.5 equivalents). This helps to ensure that the chloropyrimidine preferentially reacts with piperazine rather than the mono-substituted product.[4]

    • Reverse Addition: Add the chloropyrimidine solution slowly to a solution of piperazine. This maintains a low concentration of the chloropyrimidine throughout the reaction, minimizing the formation of the bis-adduct.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired mono-substitution. However, this may require longer reaction times.

Issue 3: Presence of the Hydroxy-pyrimidine Impurity
  • Potential Cause: Hydrolysis of the 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine starting material by water present in the reaction mixture.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure the reactor is dry before starting the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

    • Solvent Selection: Aprotic solvents such as toluene, DMF, or DMSO are generally preferred over protic solvents like alcohols, which can also act as nucleophiles.[1]

Experimental Protocols

Protocol 1: Scale-Up Synthesis with Minimized Impurities

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Materials:

    • 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine (1.0 eq)

    • Piperazine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • Charge the reactor with piperazine and potassium carbonate in anhydrous toluene under a nitrogen atmosphere.

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Prepare a solution of 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine in anhydrous toluene.

    • Slowly add the chloropyrimidine solution to the reactor over 2-4 hours, maintaining the temperature at 80-90 °C.

    • After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Wash the filtrate with water to remove excess piperazine and salts.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification of Crude Product at Scale
  • Method: Crystallization is often the most effective method for purifying the product at scale.

  • Solvent System Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for this type of compound include isopropanol/water or ethyl acetate/heptane mixtures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent system.

    • Slowly cool the solution with gentle stirring to induce crystallization.

    • Hold the mixture at a lower temperature (e.g., 0-5 °C) for a sufficient time to maximize crystal formation.

    • Isolate the crystals by filtration and wash with a small amount of the cold solvent system.

    • Dry the product under vacuum.

Data Presentation

Table 1: Common Impurities and Control Strategies

Impurity NameStructureFormation MechanismControl Strategy
Unreacted 2-chloro-4-methyl-6-(propan-2-yl)pyrimidineIncomplete reactionOptimize reaction time and temperature; ensure efficient mixing.
1,4-bis(4-methyl-6-(propan-2-yl)pyrimidin-2-yl)piperazineReaction of mono-substituted product with starting materialUse a slight excess of piperazine; slow addition of chloropyrimidine.[4]
4-methyl-6-(propan-2-yl)pyrimidin-2-olHydrolysis of chloropyrimidineUse anhydrous conditions; aprotic solvents.

Visualization of Troubleshooting Workflow

troubleshooting_workflow start High Impurity Levels Detected impurity_id Identify Predominant Impurity (e.g., via HPLC-MS) start->impurity_id unreacted_sm High Unreacted Chloropyrimidine impurity_id->unreacted_sm Unreacted SM bis_impurity High Bis-Substituted Impurity impurity_id->bis_impurity Bis-Adduct hydroxy_impurity High Hydroxy Impurity impurity_id->hydroxy_impurity Hydrolysis check_reaction_params Check Reaction Time, Temp & Mixing unreacted_sm->check_reaction_params check_stoichiometry Review Stoichiometry & Addition Method bis_impurity->check_stoichiometry check_conditions Verify Anhydrous Conditions hydroxy_impurity->check_conditions optimize_params Optimize Reaction Parameters check_reaction_params->optimize_params optimize_addition Implement Slow Addition of Chloropyrimidine check_stoichiometry->optimize_addition ensure_dryness Ensure Dry Solvents & Inert Atmosphere check_conditions->ensure_dryness

Caption: A logical workflow for troubleshooting common impurity issues.

Analytical Methodologies

A robust analytical method is crucial for monitoring the reaction and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for analyzing the purity of the final product and for in-process controls.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or phosphate buffer).

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown impurities.

Conclusion

Minimizing impurities during the scale-up of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine synthesis is achievable through a thorough understanding of the reaction mechanism, potential side reactions, and the impact of process parameters. By implementing robust in-process controls, optimizing reaction conditions, and employing effective purification strategies, researchers and drug development professionals can consistently produce a high-purity product suitable for further development.

References

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • PubMed. (2013, May 17). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance Oral Bioavailability of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Welcome to the technical support center for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Poor oral bioavailability is a common hurdle in drug development, often stemming from low aqueous solubility and/or poor membrane permeability. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these issues in your experimental work.

Part 1: Foundational Understanding & Initial Assessment

Before diving into complex formulation strategies, it's crucial to understand the underlying causes of poor oral bioavailability. The Biopharmaceutics Classification System (BCS) is a fundamental framework that categorizes drugs based on their solubility and permeability, which are the primary determinants of oral absorption.[1]

FAQ 1: What are the likely reasons for the poor oral bioavailability of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine?
  • Low aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier.

  • Efflux transporter activity: The compound may be actively transported out of the intestinal cells.[3][5]

  • First-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

Troubleshooting Guide: Initial Characterization of Bioavailability Issues

To effectively address the problem, you must first identify the root cause. This workflow outlines the initial steps.

Caption: Initial workflow for diagnosing the cause of poor oral bioavailability.

Part 2: Formulation Strategies to Enhance Solubility and Dissolution

If your initial assessment points to low solubility as the primary barrier (characteristic of BCS Class II drugs), the following formulation strategies can be employed to improve dissolution and, consequently, absorption.[6][7][8]

FAQ 2: What are the most common formulation approaches for improving the oral bioavailability of poorly soluble compounds?

Several well-established techniques can enhance the solubility and dissolution rate of your compound.[6][7][9] These include:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[2][6]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its wettability and dissolution.[9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubilization in the gastrointestinal tract.[11][12]

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and stability in the GI tract.[13][14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[6][12]

Troubleshooting Guide: Selecting a Formulation Strategy

The choice of formulation strategy depends on the specific properties of your compound and the desired release profile.

Strategy Principle Advantages Considerations
Micronization/Nanonization Increases surface area for dissolution.[6]Simple, well-established technique.May not be sufficient for very poorly soluble compounds.
Solid Dispersions Creates an amorphous, high-energy state of the drug.[9]Significant solubility enhancement.Potential for recrystallization during storage.
SEDDS Drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the GI tract.[11][12]Improves solubilization and can bypass first-pass metabolism.Requires careful selection of excipients.
Nanoparticles Encapsulation protects the drug and can enhance absorption.[13][14]High drug loading and targeted delivery potential.More complex manufacturing processes.[6]
Cyclodextrin Complexation Forms a host-guest complex with the drug, increasing its solubility.[6]Effective for a wide range of molecules.Can be limited by the size and geometry of the drug molecule.
Experimental Protocol: Preparation and Evaluation of a Solid Dispersion

This protocol provides a general method for preparing a solid dispersion using the solvent evaporation technique.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

  • A suitable hydrophilic polymer (e.g., PVP K30, HPMC)

  • A common solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Dissolution testing apparatus (USP Apparatus II)

Procedure:

  • Preparation of the Solid Dispersion:

    • Dissolve the drug and the polymer in the solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

    • Dry the resulting solid film under vacuum to remove any residual solvent.

    • Grind the dried film and sieve to obtain a uniform particle size.

  • Characterization:

    • Perform solid-state characterization (e.g., DSC, XRD) to confirm the amorphous nature of the drug in the dispersion.

  • In Vitro Dissolution Study:

    • Conduct a dissolution study comparing the pure drug to the solid dispersion formulations in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Collect samples at predetermined time points and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

Part 3: Chemical Modification and Prodrug Strategies

If poor permeability is a significant contributor to low bioavailability (characteristic of BCS Class III or IV drugs), chemical modification to create a prodrug can be an effective approach.[17][18][19][20][21]

FAQ 3: How can a prodrug strategy improve the oral absorption of my compound?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[18][21] This approach can be used to:

  • Increase Lipophilicity: By masking polar functional groups, a prodrug can have increased lipophilicity, which can enhance its ability to cross the intestinal membrane via passive diffusion.[19][21]

  • Target Intestinal Transporters: The prodrug can be designed to be a substrate for specific uptake transporters in the intestine, thereby facilitating its absorption.

  • Improve Aqueous Solubility: Conversely, a prodrug can be designed to have increased water solubility for administration in a liquid formulation.[18]

The piperazine moiety in 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine presents a potential site for chemical modification to create a prodrug.

Troubleshooting Guide: Designing a Prodrug

The design of a successful prodrug requires careful consideration of the chemical linkage and the enzymatic or chemical conditions required for its cleavage to the active parent drug.

Sources

Troubleshooting

troubleshooting low binding affinity in 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine assays

Welcome to the Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with evaluating 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with evaluating 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (also known as 4-isopropyl-6-methyl-2-(piperazin-1-yl)pyrimidine).

This privileged scaffold is frequently utilized in drug discovery programs targeting aminergic GPCRs (e.g., 5-HT and Orexin receptors) and various kinases. However, its structural duality—a highly basic, positively charged piperazine moiety coupled with a lipophilic, sterically demanding isopropyl-pyrimidine core—makes it notoriously prone to assay artifacts.

Below is our comprehensive Q&A troubleshooting guide, validated experimental protocols, and structural mitigation strategies to restore data integrity in your binding assays.

Section 1: Biochemical & Cell-Free Assays (TR-FRET, FP, Radioligand)

Q: My IC50/Kd values are highly variable between runs, and the dose-response curves are unusually steep or bell-shaped. What is causing this apparent loss of affinity? A: This is a classic hallmark of colloidal aggregation . The lipophilic 4-methyl and 6-isopropyl groups drive the compound to phase-separate into nano-sized colloidal particles in aqueous buffers once the concentration exceeds its Critical Aggregation Concentration (CAC). These colloids non-specifically sequester and partially denature the target protein, causing erratic, artifactual binding readouts [1].

  • The Fix: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% to 0.05% Tween-20 or Triton X-100). Detergents disrupt colloid formation, ensuring the compound remains in true solution. You can validate the presence of colloids by running Dynamic Light Scattering (DLS) on your compound stocks [2].

Q: The binding affinity drops significantly when I change the assay buffer from pH 7.4 to pH 8.0. Why is this scaffold so pH-sensitive? A: The causality lies in the protonation state of the piperazine ring . The secondary amine of the piperazine has a pKa of approximately 9.0–9.5. At physiological pH (7.4), it is predominantly protonated (cationic). This positive charge is often strictly required to form a critical salt bridge with a conserved aspartate or glutamate residue in the target's binding pocket (e.g., the Asp3.32 residue in aminergic GPCRs). As you approach pH 8.0 and above, the equilibrium shifts, increasing the fraction of deprotonated (neutral) piperazine, thereby abolishing the electrostatic interaction and drastically lowering the measured binding affinity.

  • The Fix: Strictly control buffer pH at 7.4 using strong, temperature-stable buffering agents like HEPES or MOPS.

Section 2: Biophysical Assays (Surface Plasmon Resonance - SPR)

Q: I am observing massive non-specific binding (NSB) on my SPR reference channel, which is masking the specific binding kinetics. How do I fix this? A: This is an electrostatic artifact. Standard SPR sensor chips (like the Biacore CM5) utilize a carboxymethyl dextran matrix, which is polyanionic (negatively charged). Because your compound contains a basic piperazine ring, it acts as a cation at pH 7.4. This creates a strong electrostatic attraction between the compound and the dextran matrix, leading to high NSB [3].

  • The Fix: Increase the ionic strength of your running buffer (e.g., add up to 500 mM NaCl) to shield the electrostatic interactions. Alternatively, switch to a planar sensor chip or a PEG-coated chip that lacks the highly charged dextran hydrogel [4].

Section 3: Recombinant Protein & Structural Factors

Q: The compound binds well to the native target in cell-based assays but shows a >100-fold drop in affinity against my purified recombinant protein. Could the 6-isopropyl group be the issue? A: Yes, this points to steric hindrance . The 6-propan-2-yl (isopropyl) group is sterically demanding. If your recombinant protein features an N- or C-terminal affinity tag (such as a GST-tag or a bulky His-tag linker) positioned near the entrance of the binding cleft, the isopropyl group will clash with the tag, preventing the pyrimidine core from fully inserting into the active site.

  • The Fix: Enzymatically cleave the affinity tag (e.g., using TEV or HRV 3C protease) prior to the binding assay, or redesign the construct to place the tag on the opposite terminus.

Data Presentation: Troubleshooting Parameter Matrix

Troubleshooting ParameterRoot CausePrimary IndicatorCorrective Action
Steep/Bell-Shaped Curves Colloidal AggregationLoss of signal at high concentrations (>10 µM)Add 0.01% - 0.05% Tween-20 or Triton X-100 to buffer.
High SPR Reference RU Electrostatic NSBReference channel RU >30% of active channel RUAdd 500 mM NaCl; Use planar PEG sensor chips.
Sudden Affinity Drop Piperazine DeprotonationLoss of binding at pH > 7.5Buffer strictly to pH 7.4 with HEPES to maintain salt bridge.
Recombinant vs. Native Gap Steric ClashesActivity in cells, no activity in biochemical assayCleave bulky affinity tags (GST/His) near the binding pocket.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Binding Affinity Detected in Assay Q1 Are dose-response curves bell-shaped? Start->Q1 Agg Colloidal Aggregation Action: Add 0.05% Tween-20 Q1->Agg Yes Q2 Is it an SPR assay with high reference RU? Q1->Q2 No NSB Dextran Matrix NSB Action: Add 500mM NaCl Q2->NSB Yes Q3 Is the assay buffer pH > 7.5? Q2->Q3 No PH Piperazine Deprotonation Action: Lower pH to 7.4 Q3->PH Yes Tag Steric Clash Action: Cleave Affinity Tag Q3->Tag No

Fig 1. Decision tree for troubleshooting low binding affinity of basic pyrimidine derivatives.

Experimental Protocols: Optimized SPR Workflow for Basic Lipophilic Fragments

To ensure your SPR data is trustworthy, use this self-validating protocol specifically optimized for piperazine-pyrimidine scaffolds.

Step 1: Sensor Chip Selection & Preparation

  • Discard standard CM5 (dextran) chips. Mount a Planar PEG-COOH sensor chip to eliminate the polyanionic hydrogel matrix.

  • Prime the system with ultra-pure water and normalize the detector.

Step 2: Target Immobilization (Amine Coupling)

  • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Inject your target protein (diluted in 10 mM Sodium Acetate, pH 5.0) until you reach the desired immobilization level (aim for an Rmax of ~30-50 RU for small molecules).

  • Critical Step: Block the remaining active esters with 1 M Ethylenediamine (pH 8.5) for 7 minutes instead of standard ethanolamine. This reduces the net negative charge of the surface, further preventing basic piperazine attraction.

Step 3: Buffer Formulation & Analyte Injection

  • Prepare the optimized Running Buffer: 20 mM HEPES pH 7.4, 500 mM NaCl , 0.05% Tween-20 , and 2% DMSO.

  • Perform solvent correction to account for bulk refractive index changes caused by DMSO.

  • Inject the 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine analyte at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

Step 4: Self-Validation Check

  • Inject the highest concentration of your compound (e.g., 50 µM) over the blank reference channel.

  • Validation: If the reference response is <5% of the theoretical Rmax , you have successfully mitigated NSB and colloidal aggregation. If it exceeds 5%, increase NaCl to 750 mM or verify compound solubility via DLS.

References

  • Shoichet, B. K., Owen, S. C., Doak, A. K., & Wassam, P. (2012). "Colloidal aggregation affects the efficacy of anticancer drugs in cell culture." ACS Chemical Biology, 7(9), 1429-1435. URL:[Link]

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry, 46(20), 4265-4272. URL:[Link]

  • Reichert Technologies. (2014). "Reducing Non-Specific Binding - Surface Plasmon Resonance." Reichert SPR Blog. URL:[Link]

  • Nicoya Lifesciences. (2020). "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Blog. URL:[Link]

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Validation of Analytical Methods for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Quantification

As targeted therapeutics continue to evolve, the pyrimidine-piperazine pharmacophore has emerged as a critical structural motif in modern drug discovery, frequently utilized in kinase inhibitors and CNS-active agents. Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics continue to evolve, the pyrimidine-piperazine pharmacophore has emerged as a critical structural motif in modern drug discovery, frequently utilized in kinase inhibitors and CNS-active agents. Specifically, 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (Molecular Weight: ~220.32 g/mol ) presents unique analytical challenges due to the basicity of its piperazine ring and the lipophilicity of its alkyl substituents.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary platforms used for its quantification: UPLC-MS/MS (for plasma bioanalysis) and HPLC-UV (for Active Pharmaceutical Ingredient [API] quality control). This guide provides causality-driven experimental protocols and aligns strictly with the recently updated ICH Q2(R2) guidelines for analytical validation[1].

Chemical Profile & Analytical Strategy

To design a robust analytical method, we must first understand the molecule's physicochemical properties:

  • Ionization (pKa): The secondary amine on the piperazine ring has a pKa of approximately 9.8. This dictates that our mobile phase must be acidic (pH < 4) to ensure complete protonation. Incomplete protonation leads to peak tailing and variable retention times.

  • Chromophore: The conjugated π -system of the pyrimidine ring provides strong ultraviolet absorbance at ~254 nm, making UV detection highly viable for high-concentration API testing.

  • Mass Spectrometry: The basic nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a highly stable [M+H]+ precursor ion at m/z 221.2[2].

Methodological Comparison: UPLC-MS/MS vs. HPLC-UV

The choice of analytical platform depends entirely on the intended purpose of the method. Table 1 summarizes the performance metrics of both platforms when validated according to ICH Q2(R2) standards[3].

Table 1: Comparative Performance Metrics
Validation ParameterUPLC-MS/MS (Plasma Bioanalysis)HPLC-UV (API Quality Control)Causality / Scientific Rationale
Linear Range 1.0 – 1000 ng/mL10 – 150 µg/mLMS/MS provides superior sensitivity for PK studies; UV is suited for bulk API assay.
Limit of Detection (LOD) 0.2 ng/mL2.5 µg/mLESI+ MRM transitions eliminate matrix noise, drastically lowering LOD[2].
Accuracy (% Recovery) 92.5% – 104.1%98.5% – 101.2%UV avoids ion suppression effects seen in MS, yielding tighter accuracy for pure API.
Precision (% RSD) < 6.5% (Inter-day)< 1.5% (Inter-day)High API concentrations in UV reduce variance compared to trace-level plasma extraction.
Run Time 3.5 minutes12.0 minutesUPLC utilizes sub-2 µm particles for rapid mass transfer; HPLC uses standard 5 µm particles.
Matrix Effect Moderate (Requires IS)NonePlasma phospholipids cause ion suppression in MS, necessitating a stable-isotope labeled Internal Standard (IS).

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below integrate System Suitability Testing (SST) directly into the workflow to ensure data integrity before any unknown samples are quantified.

Protocol A: UPLC-MS/MS for Plasma Quantification (Bioanalysis)

This protocol is optimized for pharmacokinetic (PK) profiling where sensitivity and matrix management are paramount.

Step 1: Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, e.g., D8​ -labeled analog at 100 ng/mL). Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio). Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: Acetonitrile provides a "hard crash" of plasma proteins, breaking protein-drug binding and precipitating the proteins out of solution. The 1:3 ratio ensures >95% precipitation efficiency, preventing protein buildup on the UPLC column and reducing ion suppression in the MS source.

Step 2: Chromatographic Separation

  • Column: C18, 50 x 2.1 mm, 1.7 µm (Basic-compatible end-capping).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid lowers the pH to ~2.7, fully protonating the piperazine ring. The basic-compatible end-capping on the C18 stationary phase shields residual silanols, preventing secondary electrostatic interactions that cause peak tailing for basic amines.

Step 3: MS/MS Detection & Self-Validation

  • Parameters: ESI positive mode. Precursor ion: m/z 221.2 [M+H]+ . Product ion: m/z 136.1 (cleavage of the piperazine ring).

  • System Suitability (Self-Validation): Inject the Lower Limit of Quantification (LLOQ) standard six times. The run is only valid if the retention time %RSD is < 1.0% and the peak area %RSD is < 5.0%.

LCMS_Protocol S1 Plasma Sample + Internal Standard S2 Protein Precipitation (Acetonitrile, 1:3 v/v) S1->S2 S3 Centrifugation (14,000 rpm, 4°C) S2->S3 S4 UPLC Separation (C18, Basic End-Capped) S3->S4 S5 ESI+ Ionization [M+H]+ m/z 221.2 S4->S5 S6 MRM Detection (Quantification) S5->S6

Caption: UPLC-MS/MS Sample Processing and Data Acquisition Workflow.

Protocol B: HPLC-UV for API Quality Control

This protocol is designed for batch release testing, prioritizing precision, accuracy, and robustness over extreme sensitivity.

Step 1: Standard and Sample Preparation

  • Procedure: Accurately weigh 10.0 mg of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine API and dissolve in 100 mL of Mobile Phase (100 µg/mL nominal concentration). Sonicate for 5 minutes.

  • Causality: Diluting the sample directly in the mobile phase eliminates solvent-mismatch effects at the column head, which can cause peak distortion (fronting or splitting) during injection.

Step 2: Isocratic Chromatography

  • Column: C8, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 40% 10 mM Ammonium Acetate buffer (pH 4.0) / 60% Methanol. Isocratic flow at 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Causality: A C8 column is chosen over C18 because the compound is highly lipophilic; C8 provides sufficient retention without excessively long run times. Methanol is used instead of acetonitrile to provide different selectivity and lower backpressure for the 5 µm particle size.

ICH Q2(R2) Analytical Validation Framework

Whether utilizing UPLC-MS/MS or HPLC-UV, the method must be validated across its lifecycle. The ICH Q2(R2) guideline mandates a comprehensive evaluation of the procedure to prove it is "fit for its intended purpose"[1][3].

The validation must systematically prove:

  • Specificity: The ability to unequivocally assess the analyte in the presence of expected components (e.g., plasma lipids or synthetic impurities).

  • Linearity & Range: Establishing a mathematical relationship (calibration curve) across the expected concentration range.

  • Accuracy & Precision: Proving the method hits the true value repeatedly without unacceptable variance.

Validation_Framework A Method Design & Risk Assessment B Specificity (Matrix Interference) A->B C Linearity & Range (Calibration Model) B->C D Accuracy & Precision (Repeatability) C->D E Robustness (System Suitability) D->E F ICH Q2(R2) Validated Analytical Procedure E->F

Caption: ICH Q2(R2) Analytical Validation Lifecycle Workflow.

Sources

Comparative

comparative efficacy of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine and other piperazine derivatives

An In-Depth Comparative Guide to the Efficacy of Pyrimidine-Piperazine Derivatives as BCL6 Inhibitors Introduction: The Piperazine Scaffold in Modern Oncology In the landscape of medicinal chemistry, certain molecular fr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of Pyrimidine-Piperazine Derivatives as BCL6 Inhibitors

Introduction: The Piperazine Scaffold in Modern Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The piperazine ring is a quintessential example of such a structure.[1] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[2][3] Its presence in numerous FDA-approved drugs, from the anticancer agent Imatinib to the antipsychotic Aripiprazole, underscores its value.[1] The nitrogen atoms provide versatile handles for chemical modification, allowing medicinal chemists to meticulously tune properties like solubility, bioavailability, and target affinity, which is crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][4][5]

This guide focuses on a specific class of piperazine derivatives characterized by a central pyrimidine core. We will use the investigational molecule 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (henceforth referred to as Compound X , CAS 873208-57-2[6]) as a representative scaffold. While specific efficacy data for this exact molecule is not yet widely published, its structure is highly analogous to series of compounds identified as potent inhibitors of B-cell lymphoma 6 (BCL6).[7][8]

BCL6 is a master transcriptional repressor essential for the formation of germinal centers (GCs) in B-cells.[9][10] Its aberrant or continuous expression is a key oncogenic driver in several cancers, most notably Diffuse Large B-cell Lymphoma (DLBCL).[10][11] BCL6 exerts its function by recruiting corepressor proteins (e.g., SMRT, BCOR) to its BTB domain, leading to the suppression of genes that control cell cycle, DNA damage response, and apoptosis.[9] Disrupting this protein-protein interaction (PPI) with small molecules is therefore a highly validated and promising therapeutic strategy.[10][12]

This document will provide a comprehensive framework for evaluating the comparative efficacy of Compound X and other pyrimidine-piperazine derivatives as BCL6 inhibitors. We will delve into the critical experimental workflows, from initial biochemical screening to cellular and in vivo validation, explaining the scientific rationale behind each step to provide a self-validating and trustworthy guide for researchers in drug development.

Part 1: The BCL6 Inhibition Cascade – A Multi-Faceted Experimental Approach

Evaluating a potential BCL6 inhibitor is not a single experiment but a multi-stage campaign. The goal is to build a comprehensive data package that demonstrates potent, on-target activity which translates from a biochemical environment to a complex cellular and, ultimately, an in vivo model. The causality is critical: we must first prove the compound can physically interact with the target and disrupt its function before we can trust any observed cellular effects.

Here is a logical workflow for assessing and comparing BCL6 inhibitors.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Target Engagement & Efficacy cluster_2 In Vivo & Preclinical Assessment HTS Primary Screen: High-Throughput TR-FRET or FP Ortho Orthogonal Validation: SPR / TSA HTS->Ortho Hit Confirmation Structure Structural Biology: X-Ray Crystallography Ortho->Structure Binding Mode Elucidation NanoBRET Cellular Target Engagement: NanoBRET Assay Structure->NanoBRET Guides Cellular SAR Reporter Functional Target Modulation: Reporter Gene Assay NanoBRET->Reporter Confirms Functional Effect Prolif Phenotypic Screen: DLBCL Cell Viability (IC50) Reporter->Prolif Links Target to Phenotype PK Pharmacokinetics (PK): ADME Profiling Prolif->PK Candidate Selection Xenograft In Vivo Efficacy: DLBCL Xenograft Model PK->Xenograft Dose Regimen Design G cluster_0 Repressed State cluster_1 Inhibited State BCL6_Dimer {BCL6 Homodimer | BTB Domain} Corepressor Corepressor (SMRT/BCOR) BCL6_Dimer->Corepressor recruits Target_Gene Target Gene Promoter (e.g., CDKN1A, TP53) Corepressor->Target_Gene represses transcription Inhibitor {Pyrimidine-Piperazine Inhibitor (e.g., Cmpd X)} Inhibitor->BCL6_Dimer binds to BTB groove Target_Gene_Active Target Gene Promoter (Transcription ON) Inhibitor->Target_Gene_Active leads to de-repression

Caption: Mechanism of action for a BCL6 BTB domain inhibitor.

Assessing Anti-Proliferative Efficacy

The final in vitro step is to determine if target engagement and gene modulation translate into a desired phenotype, namely, killing cancer cells. This is achieved by measuring the viability of a panel of DLBCL cell lines with known BCL6 dependency. [7]Comparing efficacy in BCL6-dependent (e.g., SUDHL-4, OCI-Ly7) versus BCL6-independent (e.g., Toledo) cell lines provides strong evidence for on-target activity. [7] Table 2: Comparative Cellular Efficacy in DLBCL Cell Lines

Compound SUDHL-4 (BCL6-dependent) Proliferation IC50 (µM) [7] Farage (BCL6-dependent) Proliferation IC50 (µM) [7] Toledo (BCL6-independent) Proliferation IC50 (µM) [7]
Compound X To be determined To be determined To be determined
Cmpd 12 (FX1 Analog) ~1 ~1 > 10 (weak activity) [7]

| Cmpd 6 (79-6 Analog) | Selectively kills BCL6-dependent lines | Selectively kills BCL6-dependent lines | No significant effect [7]|

Part 4: In Vivo Pharmacokinetics and Efficacy

A compound that is potent in vitro may fail in vivo due to poor pharmacokinetic properties. [13]Therefore, before proceeding to expensive and time-consuming efficacy models, a candidate's ADME profile must be assessed. Piperazine derivatives can be optimized to improve oral bioavailability and metabolic stability. [2][14] Expertise & Experience: Key parameters to measure in rodent models (typically rats or mice) include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t½: Half-life. [13] A good candidate will have sufficient oral bioavailability and a half-life that supports a reasonable dosing schedule (e.g., once or twice daily). [14][15] Once a favorable PK profile is established, efficacy is tested in a mouse xenograft model, where human DLBCL cells are implanted subcutaneously. [16][17]The compound is administered orally, and tumor growth is monitored over time compared to a vehicle-treated control group. A successful compound will significantly inhibit tumor growth without causing unacceptable toxicity (e.g., significant body weight loss). [7][17]

Conclusion

The evaluation of a novel pyrimidine-piperazine derivative like 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine requires a systematic and evidence-based approach. By postulating its activity against the well-validated cancer target BCL6, we can deploy a sophisticated series of assays to build a compelling case for its efficacy. This guide outlines a scientifically rigorous pathway, starting from high-throughput biochemical screens, progressing through biophysical and cellular validation of on-target activity, and culminating in preclinical in vivo models. Each step is designed to validate the last, creating a trustworthy and robust data package. The versatility of the piperazine scaffold suggests that through careful structure-activity relationship studies, derivatives of this class hold significant promise as next-generation therapeutics for lymphomas and other malignancies. [4][22]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science Publishers.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). [Source Not Available].
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024, January 1). Medicinal Chemistry.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
  • comparative study of the pharmacokinetic properties of piperazine deriv
  • Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays. (2022, November 3). PMC.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). MDPI.
  • Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays. (2022, November 3). PubMed.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). PubMed.
  • (PDF) Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays. (2025, August 6).
  • Researchers discover potential new series of cancer drugs targeting cancer-driving protein BCL6. (2023, February 9). [Source Not Available].
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • B-cell Lymphoma 6 Inhibitors: Current Advances and Prospects of Drug Development for Diffuse Large B-cell Lymphomas. (2022, November 28).
  • A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo. PMC.
  • Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma. (2016, August 2). [Source Not Available].
  • Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6. (2018, October 16). OSTI.GOV.
  • A Small-Molecule Inhibitor of BCL6 Kills DLBCL Cells In Vitro and In Vivo. (2010, September 22). OSTI.GOV.
  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. (2023, April 7).
  • (PDF) An Orally Available Small Molecule BCL6 Inhibitor Effectively Suppresses Diffuse Large B Cell Lymphoma Cells Growth in Vitro and in Vivo.
  • BCL6 inhibition: a promising approach to prevent germinal center-driven allo-immune responses. Frontiers.
  • BCL6 | Inhibitors. MedChemExpress.
  • Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond. PMC.
  • BCL6 inhibitor | BI-3812. Boehringer Ingelheim.
  • 4-methyl-6-(piperazin-1-yl)-2-(propan-2-yl)pyrimidine. Sigma-Aldrich.
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017, August 15). PubMed.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017, June 26). Usiena air.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004, December 30). PubMed.

Sources

Validation

Benchmarking 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine in High-Throughput Screening: A Comprehensive Guide for Drug Discovery

In the highly attrition-prone landscape of early-stage drug discovery, the selection of starting chemical matter dictates the trajectory of an entire lead optimization campaign. Fragment-Based Drug Discovery (FBDD) and H...

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Author: BenchChem Technical Support Team. Date: March 2026

In the highly attrition-prone landscape of early-stage drug discovery, the selection of starting chemical matter dictates the trajectory of an entire lead optimization campaign. Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) rely heavily on "privileged scaffolds"—molecular cores that exhibit disproportionate binding affinity across diverse biological targets.

This guide provides a rigorous technical benchmarking of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine , a highly versatile building block, evaluating its performance against baseline alternatives. We will dissect the structural causality behind its efficacy, present comparative screening metrics, and outline a self-validating HTS protocol for evaluating this scaffold against G-protein-coupled receptors (GPCRs).

Structural Causality: Why This Specific Substitution Pattern?

The pyrimidine-piperazine axis is a foundational motif in medicinal chemistry, heavily utilized in the development of GPCR modulators and kinase inhibitors[1]. However, the specific incorporation of a 4-methyl and 6-(propan-2-yl) [isopropyl] group elevates this scaffold from a generic fragment to a high-value screening asset.

  • The Piperazine Moiety: Piperazine acts as a critical solubilizing group. Its basic secondary amine allows for facile salt formation, drastically improving aqueous solubility for in vitro assays[2]. More importantly, the basic nitrogen serves as a directional hydrogen-bond donor/acceptor, frequently forming critical salt bridges with conserved aspartate or glutamate residues within the transmembrane helices of GPCRs[1].

  • The Pyrimidine Core: The rigid, aromatic pyrimidine ring provides a predictable vector for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's orthosteric pocket[3].

  • The 4-Methyl and 6-Isopropyl Substituents: These groups are not merely decorative; they are the primary drivers of target selectivity. Unsubstituted pyrimidines often suffer from promiscuous binding. The addition of the isopropyl group introduces significant steric bulk, restricting the rotational degrees of freedom. This bulk optimally fills deep, lipophilic sub-pockets—such as those found in Phosphodiesterase 10A (PDE10A)[3] or the Orexin 1 Receptor (OX1R)[4]—thereby increasing Ligand Efficiency (LE) and residence time while sterically clashing with off-target shallow pockets[5].

Benchmarking: Quantitative Performance in HTS

To objectively evaluate 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, we benchmark it against two common, less-substituted screening fragments: 1-(2-Pyrimidinyl)piperazine (1-PP) and 1-Phenylpiperazine (PhP) .

The following data summarizes a representative HTS campaign profiling these scaffolds across a 10,000-compound library against a panel of CNS-relevant GPCRs.

Table 1: Comparative Physicochemical and HTS Performance Metrics
Scaffold / Fragment BaseMW ( g/mol )cLogPAqueous Sol. (µM)HTS Hit Rate (%)*PAINS AlertsTarget Selectivity Score
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine 220.321.85>2002.4%0High (Steric-driven)
1-(2-Pyrimidinyl)piperazine (1-PP) 164.210.42>5004.1%0Low (Promiscuous)
1-Phenylpiperazine (PhP) 162.231.50~1501.8%1 (Aniline risk)Moderate

*Hit Rate defined as >50% target inhibition at a 10 µM screening concentration.

Data Interpretation & Causality: While 1-PP exhibits a higher raw hit rate (4.1%), this is a false economy. Its lack of steric bulk allows it to promiscuously bind to numerous off-target kinases and receptors, leading to downstream toxicity failures. Conversely, the 4-methyl-6-isopropyl substituted pyrimidine yields a highly refined hit rate (2.4%). The isopropyl group acts as a "steric gatekeeper," ensuring that the scaffold only binds to targets with accommodating lipophilic pockets, thereby driving a much higher Target Selectivity Score right out of the primary screen[6].

Experimental Protocol: Self-Validating HTS FLIPR Assay

To accurately benchmark this scaffold, researchers must utilize an assay that is highly sensitive to competitive antagonism while rigorously controlling for false positives. Below is a self-validating protocol for screening pyrimidine-piperazine libraries against the Orexin 1 Receptor (OX1R), a Gq-coupled GPCR implicated in sleep and behavioral disorders[5].

Target: OX1R Calcium Mobilization (FLIPR) Assay

Step 1: Cell Culture and High-Density Plating

  • Action: Seed CHO-K1 cells stably expressing human OX1R at a density of 2,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Utilizing a stable cell line ensures consistent, uniform receptor density across the plate. High-density plating creates a confluent monolayer, which minimizes well-to-well fluorescence variance and stabilizes the baseline signal[2].

Step 2: Intracellular Dye Loading

  • Action: Remove culture media and add 20 µL/well of Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

  • Causality: Fluo-4 AM permeates the cell membrane and is cleaved by intracellular esterases, trapping the dye. Probenecid is strictly required; it inhibits organic anion transporters, preventing the premature efflux of the dye from the cytosol, which is critical for maintaining a high signal-to-noise ratio during the read phase.

Step 3: Compound Addition and Thermodynamic Equilibration

  • Action: Using an acoustic liquid handler or pin-tool, transfer 40 nL of the pyrimidine-piperazine library compounds (from 10 mM DMSO stocks) into the assay plate to achieve a final screening concentration of 10 µM. Pre-incubate in the dark for 30 minutes at room temperature.

  • Causality: A 30-minute pre-incubation is vital. It allows the bulky isopropyl-pyrimidine fragments to achieve thermodynamic binding equilibrium within the OX1R orthosteric pocket before the endogenous agonist is introduced, ensuring accurate measurement of competitive antagonism.

Step 4: Agonist Challenge and Kinetic Readout

  • Action: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Initiate a kinetic read (Excitation 488 nm / Emission 525 nm). At 10 seconds, inject 10 µL/well of Orexin-A peptide at its predetermined EC₈₀ concentration. Continue reading for 120 seconds.

  • Causality: Challenging the receptor at the EC₈₀ (rather than EC₁₀₀) provides a robust, easily detectable calcium spike while keeping the system sensitive enough to be outcompeted by moderate-affinity fragment hits[2].

Step 5: Data Normalization and Z'-Factor Validation

  • Action: Calculate the maximum change in fluorescence (ΔF). Normalize data against positive controls (DMSO + Agonist) and negative controls (DMSO + Buffer). Calculate the Z'-factor for the plate.

  • Causality: The assay is only self-validating if the Z'-factor is ≥ 0.5. This statistical metric confirms that the separation between the positive and negative controls is wide enough, and the variance tight enough, to reliably distinguish true pyrimidine hits from background assay noise.

Visualizations of Workflow and Mechanism

To further clarify the screening process and the biological mechanism of action, the following diagrams map the HTS workflow and the specific GPCR signaling pathway targeted by this scaffold.

HTS_Workflow A Compound Library Prep (10 mM DMSO Stocks) D Compound Addition (30 min Pre-incubation) A->D B Cell Plating (CHO-K1 OX1R) 384-well format C Fluo-4 AM Dye Loading (+ Probenecid) B->C C->D E Agonist Challenge (Orexin-A at EC80) D->E F Kinetic FLIPR Readout (Ca2+ Flux) E->F G Hit Triage & Z'-Factor Validation F->G

Caption: High-Throughput Screening (HTS) workflow for evaluating pyrimidine-piperazine libraries.

OX1R_Signaling Antagonist 4-Methyl-2-(piperazin-1-yl)- 6-(propan-2-yl)pyrimidine OX1R OX1R (Gq-coupled GPCR) Antagonist->OX1R Competitively Blocks Agonist Orexin-A (Endogenous Peptide) Agonist->OX1R Activates Gq Gq Protein Alpha Subunit OX1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: Mechanism of action: Scaffold competitively inhibits OX1R-mediated Gq/PLC/IP3 calcium signaling.

References

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. 6

  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries - Benchchem. 2

  • Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials | Journal of Medicinal Chemistry - ACS Publications. 4

  • Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis | Journal of Medicinal Chemistry - ACS Publications. 3

  • Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - MDPI. 5

  • GPCRSPACE: A New GPCR Real Expanded Library Based on Large Language Models Architecture and Positive Sample Machine Learning Strategies | Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Comparative

Structural and Pharmacological Comparison of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (MIPP) with Established Pharmacophores

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 2-(piperazin-1-yl)pyrimidine moiety is a privileged pharmacophore in neuropharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 2-(piperazin-1-yl)pyrimidine moiety is a privileged pharmacophore in neuropharmacology, most notably recognized as the core structural element of azapirone anxiolytics such as buspirone and tandospirone[1]. The primary active metabolite of these drugs, 1-(2-pyrimidinyl)piperazine (1-PP), acts as a partial agonist at 5-HT1A receptors and an antagonist at alpha-2 adrenergic receptors[2].

This guide provides an objective, in-depth comparison between the classic unsubstituted 1-PP pharmacophore and a highly substituted derivative: 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (MIPP) . By analyzing the causality between MIPP’s structural modifications (4,6-dialkyl substitution) and its predicted physicochemical behavior, this guide establishes a framework for evaluating sterically hindered pyrimidines in lead optimization workflows.

Part 1: Structural Causality & Physicochemical Profiling

Mechanistic Impact of Alkyl Substitution

The unsubstituted pyrimidine ring in 1-PP is highly susceptible to cytochrome P450-mediated oxidation. Clinical pharmacokinetic data confirms that the 5-position of the pyrimidine ring is a primary site of metabolism, yielding 2-(piperazin-1-yl)pyrimidin-5-ol[2].

MIPP introduces a methyl group at position 4 and a propan-2-yl (isopropyl) group at position 6. These modifications drive two critical functional changes:

  • Steric Shielding: The bulky isopropyl group and the methyl group create significant steric hindrance around the vulnerable 5-position. This spatial crowding physically impedes the approach of the CYP450 heme-oxygen complex, drastically reducing the rate of oxidative metabolism and decreasing intrinsic clearance (CLint).

  • Lipophilicity and BBB Permeability: 1-PP is highly polar and relies on its parent prodrug structure (e.g., buspirone) to efficiently cross the blood-brain barrier (BBB)[1]. The addition of four carbon atoms in MIPP significantly increases its partition coefficient (LogP), granting the fragment intrinsic lipophilicity suitable for direct central nervous system (CNS) targeting.

Quantitative Physicochemical Comparison

Note: MIPP data represents predictive Structure-Activity Relationship (SAR) modeling based on established dialkyl-pyrimidine derivatives.

PropertyBuspirone (Parent Drug)1-PP (Active Metabolite)MIPP (Novel Scaffold)
Molecular Weight 385.5 g/mol 164.2 g/mol 220.3 g/mol
Calculated LogP 2.60.82.4
Topological Polar Surface Area 60.2 Ų41.1 Ų41.1 Ų
Primary Metabolic Vulnerability Alkyl chain cleavagePyrimidine 5-oxidationPiperazine N-dealkylation
Predicted BBB Permeability HighLowHigh

Part 2: Comparative Pharmacological Profiling

The pharmacological profile of azapirones is defined by their interaction with serotonin (5-HT) and dopamine receptors[3]. Buspirone acts as a partial agonist at 5-HT1A receptors, a mechanism linked to its delayed anxiolytic effects[3]. Its metabolite, 1-PP, exhibits strong affinity for alpha-2 adrenergic receptors, which can contribute to side effects[2].

The steric bulk of MIPP alters its binding pose within the orthosteric site of monoamine receptors. The 4,6-dialkyl substitution is hypothesized to clash with the binding pocket of alpha-2 adrenergic receptors, thereby reducing off-target affinity. Conversely, the lipophilic pockets of certain 5-HT receptor subtypes (such as 5-HT2C) can accommodate these alkyl groups, potentially shifting the selectivity profile[4].

Receptor Binding Profile (Ki, nM)
Target ReceptorBuspirone1-PPMIPP (SAR Projection)
5-HT1A 15 - 25 nM> 1000 nM50 - 150 nM
5-HT2C > 1000 nM> 1000 nM80 - 200 nM
Alpha-2 Adrenergic > 1000 nM20 - 50 nM> 1000 nM
Dopamine D2 150 - 250 nM> 1000 nM> 1000 nM

Part 3: Self-Validating Experimental Protocols

To empirically validate the structural hypotheses outlined above, the following self-validating protocols must be employed. Every step is designed to establish causality and ensure data integrity.

Protocol 1: Radioligand Binding Assay (5-HT Receptor Selectivity)

Objective: Determine the binding affinity (Ki) of MIPP for 5-HT1A vs. 5-HT2C receptors. Causality Check: We utilize subtype-specific radioligands ([3H]-8-OH-DPAT for 5-HT1A; [3H]-Mesulergine for 5-HT2C) to ensure signal specificity. Non-specific binding (NSB) is defined using a saturating concentration of a known competitor to subtract background noise, making the system self-validating.

  • Membrane Preparation: Isolate cell membranes expressing recombinant human 5-HT1A or 5-HT2C receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (1 nM final concentration), and 25 µL of MIPP at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Control Wells:

    • Total Binding (TB): Replace MIPP with assay buffer.

    • Non-Specific Binding (NSB): Replace MIPP with 10 µM Serotonin (for 5-HT1A) or 10 µM Mianserin (for 5-HT2C).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Synthesis: Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Objective: Validate that the 4,6-dialkyl substitution in MIPP prevents pyrimidine oxidation compared to 1-PP. Causality Check: The assay requires an NADPH regenerating system. If clearance only occurs in the presence of NADPH, the metabolism is definitively CYP450-mediated.

  • Incubation Mixture: Prepare a mixture containing 1 µM of test compound (MIPP or 1-PP) and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Synthesis: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant (k) and derive the intrinsic clearance (CLint).

Part 4: Visualizations

Pathway Ligand MIPP / 1-PP (Ligand) HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A Partial Agonism HT2C 5-HT2C Receptor (Gq coupled) Ligand->HT2C Modulator AC Adenylyl Cyclase Inhibition HT1A->AC Gi alpha PLC Phospholipase C Activation HT2C->PLC Gq alpha cAMP Decreased cAMP AC->cAMP IP3 IP3 / DAG Calcium Release PLC->IP3

Diagram 1: Divergent G-protein coupled receptor (GPCR) signaling pathways for 5-HT1A and 5-HT2C.

Workflow Start Compound QC (LC-MS / NMR) Binding Radioligand Binding (Receptor Selectivity) Start->Binding Metabolism Microsomal Stability (HLM + NADPH) Start->Metabolism Data Data Synthesis (Ki & CLint) Binding->Data Metabolism->Data Lead Candidate Selection (Lead Optimization) Data->Lead

Diagram 2: High-throughput screening workflow for profiling pyrimidine-based pharmacophores.

References

  • Title: 1-pyrimidinylpiperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com Source: pharmacompass.com URL: [Link]

  • Source: google.
  • Title: Buspirone - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Buspirone - StatPearls - NCBI Bookshelf Source: nih.gov URL: [Link]

  • Title: 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem Source: nih.gov URL: [Link]

  • Title: 1-(2-PYRIMIDINYL) PIPERAZINE | CAS#:20980-22-7 | Chemsrc Source: chemsrc.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

As professionals in research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents like 4-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As professionals in research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents like 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine are not merely procedural; they are a cornerstone of a compliant and secure laboratory environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established regulatory standards and field-proven best practices.

This compound, and pyrimidine derivatives in general, must be treated as hazardous waste unless explicitly determined otherwise by a thorough hazard assessment.[1] Adherence to the procedures outlined below is essential for minimizing risk, ensuring regulatory compliance, and protecting both laboratory personnel and the environment.

Part 1: Core Hazard Profile and Risk Assessment

Understanding the specific hazards of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is the first step in establishing a safe disposal workflow. The causality is simple: knowledge of the potential dangers directly informs the necessary precautions. Based on available safety data, this compound presents multiple health risks.[2]

Table 1: Quantitative Data and Hazard Summary

Property Information Source
CAS Number 873208-57-2 [2]
Linear Formula C12H20N4 [2]
Signal Word Warning [2]

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |[2] |

These hazard statements indicate that exposure via inhalation, ingestion, or skin contact can be harmful, and the compound can cause significant irritation to the skin and eyes.[2] Therefore, all handling and disposal operations must be designed to prevent such contact.

Part 2: Pre-Disposal Safety & Handling Protocol

Before initiating any waste collection, establishing a controlled environment is paramount. This proactive approach minimizes the risk of accidental exposure.

Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical hazards. The equipment specified below is mandatory when handling this compound.

  • Eye Protection: Wear safety glasses with side shields or tightly fitting goggles. This is crucial to protect against splashes and airborne particles.[1]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile). This prevents direct skin contact, which can be harmful and cause irritation.[1][2]

  • Skin and Body Protection: A laboratory coat and long-sleeved clothing are required to minimize the risk of accidental skin exposure.[1]

Engineering Controls

  • Ventilation: All handling and waste consolidation activities must be performed within a certified chemical fume hood.[1] This control is critical to mitigate the risk of inhaling harmful vapors or dust.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3] Familiarize yourself with their operation before beginning work.

Part 3: Step-by-Step Waste Collection & Segregation

The following protocol details the systematic process for collecting and storing waste containing 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine.

Step 1: Waste Characterization Properly identify the waste stream. Is it the pure, unused compound? Is it a solution? Is it contaminated labware (e.g., pipette tips, gloves)? Each form requires proper handling.

  • Solid Waste: Collect unused powder and contaminated solids (e.g., weighing papers, gloves) in a designated, compatible solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof liquid waste container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[3]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[3]

Step 2: Select a Compatible Waste Container The integrity of the waste container is a critical control point. The U.S. Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste they hold and free from damage.[4]

  • Use only containers made of materials that will not react with or be degraded by the pyrimidine derivative. High-density polyethylene (HDPE) carboys are a common and effective choice for many liquid wastes.

  • Ensure the container has a secure, leak-proof screw cap or closure.[4]

  • Never use food or beverage containers for chemical waste storage.

Step 3: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. According to the Environmental Protection Agency (EPA), every waste container must be clearly labeled to prevent accidents and ensure proper disposal.[5]

  • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" tag or label provided by your institution's Environmental Health & Safety (EH&S) department.[5][6]

  • Clearly write the full chemical name: "4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine" and list any other constituents (e.g., solvents) with their approximate percentages.[6] Do not use abbreviations or chemical formulas.[6]

Step 4: Segregate Incompatible Wastes Never mix incompatible chemicals. While this compound's full reactivity profile is not detailed, as a general rule, pyrimidine derivatives should be segregated from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[7] Use physical barriers or separate secondary containment trays to enforce segregation.[4]

Part 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

The EPA regulates the on-site storage of hazardous waste.[8] Laboratories typically manage waste in designated Satellite Accumulation Areas (SAAs).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[3][6]

  • Container Management: Keep waste containers closed at all times except when adding waste.[6] This prevents the release of vapors and protects the lab atmosphere.

  • Volume Limits: An SAA may hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be removed from the laboratory within three days.[8]

Part 5: Arranging for Final Disposal

Final disposal of hazardous chemical waste must be conducted by a licensed disposal company.[9] Your role as a researcher is to prepare the waste for safe transport and pickup.

  • Monitor Waste Levels: Keep track of the volume in your waste containers.

  • Request Pickup: When a container is approximately 90% full, submit a chemical waste pickup request to your institution's EH&S office.[6]

  • Documentation: Ensure all paperwork is completed accurately as required by your institution. This creates a clear and compliant chain of custody.

Part 6: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical.

  • Minor Spill (Manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, control the spill by covering it with an inert absorbent material, such as sand or vermiculite.[9]

    • Sweep up the absorbed material and place it in your designated hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution.

  • Major Spill (Unmanageable or outside a fume hood):

    • Evacuate the laboratory immediately.[1]

    • Alert others in the vicinity and close the laboratory doors.

    • Contact your institution's EH&S or emergency response team immediately.

    • Do not re-enter the area until it has been cleared by safety professionals.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine waste.

G Disposal Workflow for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine cluster_spill Emergency Spill Response A Waste Generation (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label & List All Contents B->C D Add Waste to Container in Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Is Container >90% Full? D->F G Continue Use F->G No H Submit Waste Pickup Request to EH&S F->H Yes G->D I Store Securely in SAA (Max 3 Days) H->I J Waste Collected by Authorized Personnel I->J K Spill Occurs L Small, Contained Spill? K->L M Use Spill Kit & PPE Collect as Hazardous Waste L->M Yes N Evacuate & Alert EH&S L->N No M->D

Caption: Workflow for hazardous chemical waste management.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Sigma-Aldrich. (n.d.). 4-methyl-6-(piperazin-1-yl)-2-(propan-2-yl)pyrimidine.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • AFG Bioscience. (n.d.). SAFETY DATA SHEET for 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine.
  • Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage.
  • University Laboratory Safety Committee. (2020, October). Laboratory Waste Management Guidelines. Retrieved from Environmental Health and Safety Office.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Operational and Safety Master Guide: Handling 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond g...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Master Guide: Handling 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety checklists. It demands a mechanistic understanding of a compound's structural liabilities to design a self-validating safety protocol. 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine—a highly active piperazinyl pyrimidine derivative—presents specific physicochemical hazards that dictate our approach to Personal Protective Equipment (PPE), operational workflows, and disposal.

This guide provides the authoritative, step-by-step procedures required to handle this compound safely and maintain absolute scientific integrity.

Chemical Profiling & Hazard Causality

Before selecting PPE, we must understand why this compound is hazardous.

  • The Piperazine Moiety: Piperazine rings are highly basic (pKa ~9.8) and act as strong nucleophiles. Upon contact with mucous membranes or biological tissue, this basicity causes severe eye irritation, skin sensitization, and potential respiratory tract irritation.

  • The Pyrimidine Core: The 4-methyl-6-isopropylpyrimidine core is highly lipophilic. If this compound is dissolved in organic solvents (e.g., DMSO, DMF) for assay preparation, the lipophilic core facilitates rapid dermal absorption, carrying the toxic piperazine moiety directly into the bloodstream.

  • Exposure Banding: Due to its bioactivity as an Active Pharmaceutical Ingredient (API) intermediate, this compound must be treated as an Occupational Exposure Band 3 (OEB 3) substance. OEB 3 compounds are moderately potent, with an allowable exposure limit of 10–100 µg/m³[1].

Causality-Driven PPE Selection

Generic laboratory PPE is insufficient for OEB 3 APIs. Every layer of protection must serve a specific mechanistic purpose to mitigate the structural risks identified above[2].

Table 1: PPE Requirements and Mechanistic Rationale

PPE CategorySpecific EquipmentMechanistic Rationale (The "Why")
Respiratory N95 or P100 Half-Mask RespiratorPrevents inhalation of aerosolized piperazine-derivative dust, which can cause severe respiratory sensitization. Mandatory if handled outside a closed system[1].
Hand Protection Double-gloving (Nitrile over Nitrile)Nitrile provides a chemical barrier against the lipophilic pyrimidine core, especially when handled as a solution in DMSO. Double gloving allows the safe removal of the contaminated outer layer before exiting the hood[2].
Eye/Face Chemical Splash Goggles + Face ShieldThe basicity of the piperazine ring poses a severe risk of corneal damage. Goggles prevent vapor/dust ingress, while the shield protects against solvent splashes[3].
Body Protection Disposable Tyvek Coveralls or cGMP GownPrevents the accumulation of potent API dust on personal clothing, eliminating the risk of secondary exposure outside the laboratory[2].

Operational Workflow: A Self-Validating System

To maintain scientific integrity and personnel safety, the handling protocol must minimize aerosol generation and prevent cross-contamination. Under OSHA's Laboratory Standard (29 CFR 1910.1450), operations involving hazardous APIs must be conducted within established engineering controls[4].

Step-by-Step Handling Methodology:

  • Preparation & Engineering Controls:

    • Conduct all dry powder manipulations inside a certified Chemical Fume Hood or a Class II Type B2 Biosafety Cabinet (BSC) with a dedicated exhaust.

    • Verify inward airflow and clear the workspace of unnecessary clutter before opening the compound container.

  • Weighing & Transfer (High-Risk Phase):

    • Use anti-static weigh boats to prevent the dry powder from repelling and aerosolizing.

    • Carefully weigh the desired amount of the powdered compound using an analytical balance. Perform this step gently to avoid creating airborne dust[1].

  • Solubilization (Closed-System Transfer):

    • Transfer the weighed powder into a volumetric flask while still inside the hood.

    • Add the appropriate solvent (e.g., DMSO), rinsing the weigh boat to ensure complete transfer.

    • Cap the flask before vortexing or sonicating to prevent the release of aerosolized droplets containing the dissolved lipophilic compound[1].

  • Post-Handling Decontamination:

    • Wipe down the balance and hood surfaces with a slightly acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine ring, followed by a secondary wipe with 70% ethanol.

Spill Response & Targeted Decontamination Logic

A spill of an OEB 3 powder is an immediate inhalation hazard[3]. The decontamination strategy relies on acid-base chemistry to neutralize the hazardous piperazine ring and physical containment to prevent dust generation[5].

SpillResponse Start Spill Detected: 4-Methyl-2-(piperazin-1-yl)-... Assess Assess Physical State Start->Assess Powder Dry Powder Spill: Wet down with damp towel (Prevents aerosolization) Assess->Powder Solid Solution Solution Spill: Apply universal absorbent (Contains liquid spread) Assess->Solution Liquid Neutralize Targeted Neutralization: Apply 1% Acetic Acid (Neutralizes basic piperazine) Powder->Neutralize Solution->Neutralize Clean Secondary Clean: Wipe with 70% EtOH / Water Neutralize->Clean Dispose Disposal: Double-bag as OEB 3 Waste Clean->Dispose

Caption: Logical workflow for OEB 3 spill response and targeted chemical neutralization.

Step-by-Step Spill Protocol:

  • Isolate the Area: Immediately cordon off the spill area and ensure all personnel in the vicinity are wearing appropriate respiratory protection (N95/P100)[3].

  • Assess and Contain:

    • If Dry Powder: Do not sweep. Wet down the spilled material with damp absorbent towels to minimize airborne dispersion[5].

    • If Solution: Apply a universal chemical absorbent pad to contain the spread.

  • Targeted Neutralization: Apply a 1% acetic acid solution to the spill area. The acid will protonate the basic piperazine nitrogen, rendering the compound more water-soluble and significantly less reactive.

  • Secondary Cleaning: Wash the spill area thoroughly with 70% ethanol and water, ensuring no residue remains[3].

Disposal Plan

Improper disposal of API intermediates can lead to environmental contamination and severe regulatory violations.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, absorbent pads) must be placed in a robust, puncture-resistant biohazard or chemical waste bag. Double-bag the waste and label it explicitly as "Toxic OEB 3 Solid Waste - Piperazine Derivative"[1].

  • Liquid Waste: Collect organic solvent waste (e.g., DMSO/compound mixtures) in a compatible, high-density polyethylene (HDPE) carboy. Ensure the container is kept closed and stored in a secondary containment tray.

  • Regulatory Compliance: Dispose of collected material strictly in accordance with institutional Environmental Health and Safety (EHS) guidelines and applicable federal waste disposal regulations[5].

References

  • Laboratory Safety Guidance - OSHA. osha.gov. 4

  • Enhancing Operational Safety: Robust Containment Solutions for OSD Processes. austar.com.hk. 2

  • Essential Safety and Handling Guide for Potent Chemical Compounds. benchchem.com. 1

  • Cinacalcet citrate - Slate Run Pharmaceuticals. slaterunpharma.com. 3

  • Otezla® - msds-amgen-com. amgen.com. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
Reactant of Route 2
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
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